AS1810722
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[4-[4-[[7-[(3,5-difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F2N7O/c26-19-11-17(12-20(27)13-19)15-34-6-5-18-14-29-25(31-24(18)34)30-21-1-3-22(4-2-21)33-9-7-32(8-10-33)16-23(28)35/h1-6,11-14H,7-10,15-16H2,(H2,28,35)(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFRMEXSGYTWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2=CC=C(C=C2)NC3=NC=C4C=CN(C4=N3)CC5=CC(=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of AS1810722?
An In-depth Technical Guide to the Mechanism of Action of AS1810722
Introduction
This compound is a potent and orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3] Developed as a derivative of a fused bicyclic pyrimidine, it has shown significant potential in the preclinical research of allergic diseases, such as asthma and atopic conditions, by selectively targeting the IL-4/STAT6 signaling pathway.[1][2] This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: STAT6 Inhibition
The primary mechanism of action of this compound is the direct inhibition of STAT6, a key transcription factor in the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13).[2] In the canonical pathway, the binding of IL-4 or IL-13 to their respective receptors leads to the activation of Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptors. This creates docking sites for the SH2 domain of STAT6. Once recruited, STAT6 is phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and subsequent binding to specific DNA response elements in the promoter regions of target genes. This transcriptional activation is critical for the differentiation of naive T helper (Th0) cells into Th2 cells, which are central to the pathogenesis of allergic inflammation.
This compound exerts its therapeutic effect by preventing the activation of STAT6, thereby blocking the downstream signaling cascade. This leads to a reduction in the production of pro-inflammatory cytokines and a suppression of the Th2 immune response.
Signaling Pathway of this compound Action
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes the key findings.
| Parameter | Value | Description |
| IC50 (STAT6 inhibition) | 1.9 nM | The half maximal inhibitory concentration against STAT6 activation.[1][2][3] |
| IC50 (IL-4 production) | 2.4 nM | The half maximal inhibitory concentration for the production of IL-4.[1][2] |
| IC50 (in vitro Th2 differentiation) | 2.4 nM | The half maximal inhibitory concentration for the differentiation of Th2 cells.[1][2] |
| CYP3A4 Inhibition | Good Profile | Shows a favorable profile of cytochrome P450 3A4 inhibition, suggesting a lower potential for drug-drug interactions.[1][2][3] |
Experimental Protocols
In Vitro Th2 Differentiation Assay
This assay is crucial for evaluating the inhibitory effect of this compound on the differentiation of naive T helper cells into Th2 cells.
Objective: To determine the IC50 of this compound on in vitro Th2 cell differentiation.
Methodology:
-
Cell Isolation: Naive CD4+ T cells are isolated from the spleens of mice.
-
Cell Culture: The isolated cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.
-
Th2 Differentiation Conditions: The culture medium is supplemented with IL-4 to induce Th2 differentiation, along with an anti-interferon-gamma (IFN-γ) antibody to block the Th1 differentiation pathway.
-
Compound Treatment: Various concentrations of this compound are added to the cell cultures.
-
Incubation: The cells are incubated for a period of 4-5 days to allow for differentiation.
-
Analysis: The concentration of IL-4 in the culture supernatant is measured by ELISA to quantify the extent of Th2 differentiation. The IC50 value is calculated from the dose-response curve.
Experimental Workflow for In Vitro Th2 Differentiation Assay
In Vivo Antigen-Induced Mouse Asthmatic Model
This in vivo model is used to assess the efficacy of this compound in a disease-relevant context.
Objective: To evaluate the effect of orally administered this compound on eosinophil infiltration in the lungs of an antigen-induced mouse model of asthma.
Methodology:
-
Sensitization: Mice are sensitized with an antigen, typically ovalbumin (OVA), to induce an allergic response.
-
Compound Administration: this compound is administered orally at doses ranging from 0.03 to 0.3 mg/kg.[1][2] The compound is given 30 minutes before, and 24 and 48 hours after OVA exposure.[1]
-
Antigen Challenge: The sensitized mice are challenged with an aerosolized solution of the antigen to induce an asthmatic response.
-
Analysis: Bronchoalveolar lavage (BAL) fluid is collected from the lungs of the mice. The number of eosinophils in the BAL fluid is counted to quantify the extent of lung inflammation.
-
Outcome: The results demonstrate a dose-dependent suppression of eosinophil infiltration in the lungs of mice treated with this compound.[1][2]
Conclusion
This compound is a highly potent and selective inhibitor of STAT6 with demonstrated efficacy in both in vitro and in vivo models of allergic inflammation. Its mechanism of action, centered on the blockade of the IL-4/STAT6 signaling pathway, prevents the differentiation of Th2 cells and the subsequent inflammatory cascade. The favorable pharmacokinetic profile, including oral bioavailability and a good CYP3A4 inhibition profile, further underscores its potential as a therapeutic agent for the treatment of allergic diseases such as asthma and atopic dermatitis.[1][2][3] The data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working in the field of immunology and inflammation.
References
AS1810722: A Selective STAT6 Inhibitor for Th2-Mediated Allergic Diseases
An In-depth Technical Guide
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the type 2 helper T (Th2) cell-mediated immune response.[1][2][3] This pathway is a key driver in the pathophysiology of various allergic conditions, including asthma and atopic dermatitis.[1][2][3] Consequently, the inhibition of STAT6 presents a promising therapeutic strategy for these diseases. AS1810722, a 7H-pyrrolo[2,3-d]pyrimidine derivative, has been identified as a potent and orally active inhibitor of STAT6, demonstrating potential for the treatment of such allergic diseases.[1][3] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and available pharmacological data.
Mechanism of Action & Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting the STAT6 signaling pathway. This pathway is initiated by the binding of IL-4 or IL-13 to their respective receptors, leading to the activation of Janus kinases (JAKs). The activated JAKs then phosphorylate a specific tyrosine residue on the STAT6 protein. Following phosphorylation, STAT6 molecules dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes responsible for the Th2 inflammatory response.[4] this compound has been shown to inhibit the activation of STAT6, although the precise binding mode and whether it is an ATP-competitive inhibitor or an inhibitor of the STAT6 SH2 domain is not detailed in the available literature.[1][2]
Data Presentation
In Vitro Potency
The inhibitory activity of this compound on STAT6 activation and downstream cellular functions has been quantified in various in vitro assays. The available data are summarized in the table below.
| Assay | Cell Type/System | Parameter | IC50 (nM) | Reference |
| STAT6 Activation | Not Specified | STAT6 Inhibition | 1.9 | [2][5] |
| Th2 Differentiation | Mouse Spleen T cells | IL-4 Production | 2.4 | [1][2][5] |
| Th1 Differentiation | Mouse Spleen T cells | IFN-γ Production | No effect | [1][2][5] |
In Vivo Efficacy
This compound has demonstrated dose-dependent efficacy in a preclinical model of allergic asthma.
| Animal Model | Dosing | Effect | Reference |
| Antigen-induced mouse asthmatic model | 0.03–0.3 mg/kg (oral) | Suppressed eosinophil infiltration in the lung | [1][2] |
Pharmacokinetic Profile
While detailed pharmacokinetic parameters are not publicly available, this compound is described as being orally active. It is also reported to have a good profile regarding the inhibition of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[1][2][3]
| Parameter | Value | Reference |
| Oral Activity | Yes | [1][3] |
| CYP3A4 Inhibition Profile | Good | [1][2][3] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are based on standard methodologies in the field, as the full experimental details from the primary publication are not available.
STAT6 Inhibition Assay (General Protocol)
A biochemical assay to determine the direct inhibitory effect of this compound on STAT6 activation would typically involve a system that measures STAT6 phosphorylation.
-
Assay Components : Recombinant human STAT6 protein, an activated Janus kinase (e.g., JAK1, JAK2, or JAK3), and ATP are combined in a suitable assay buffer.
-
Compound Addition : this compound is serially diluted and added to the reaction mixture.
-
Initiation and Incubation : The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection : The level of phosphorylated STAT6 is quantified using methods such as ELISA with a phospho-STAT6 specific antibody or through electrophoretic separation followed by Western blotting.
-
Data Analysis : The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vitro Th2 Differentiation Assay (General Protocol)
This cell-based assay assesses the impact of this compound on the differentiation of naive T cells into Th2 effector cells.
-
Cell Isolation : Naive CD4+ T cells are isolated from the spleens of mice.
-
Cell Culture and Activation : The isolated T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.
-
Th2 Polarization : The culture medium is supplemented with IL-4 and an anti-IFN-γ antibody to promote differentiation towards the Th2 lineage.
-
Compound Treatment : this compound is added to the culture at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The cells are cultured for a period of 3 to 5 days to allow for differentiation.
-
Readout : The supernatant is collected to measure the concentration of secreted IL-4 by ELISA. Alternatively, intracellular cytokine staining followed by flow cytometry can be used to determine the percentage of IL-4-producing cells.
-
Selectivity Assessment : A parallel experiment is conducted under Th1 polarizing conditions (e.g., with IL-12 and anti-IL-4 antibody) to measure IFN-γ production and assess the selectivity of the compound.
Antigen-Induced Mouse Asthmatic Model (General Protocol)
This in vivo model evaluates the efficacy of this compound in a disease-relevant context.
-
Sensitization : Mice are sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide.
-
Challenge : After the sensitization period, the mice are challenged with aerosolized OVA to induce an asthmatic response in the lungs.
-
Compound Administration : this compound is administered orally at different doses at specific time points before and/or after the OVA challenge.[5]
-
Assessment of Airway Inflammation : At the end of the study, bronchoalveolar lavage (BAL) fluid is collected to quantify the number of infiltrating inflammatory cells, particularly eosinophils. Lung tissue may also be collected for histological analysis.
-
Data Analysis : The reduction in eosinophil counts in the BAL fluid of this compound-treated mice is compared to that in vehicle-treated control mice.
Conclusion
This compound is a potent and selective inhibitor of STAT6 that has demonstrated promising preclinical activity. Its ability to inhibit Th2 cell differentiation and suppress eosinophil infiltration in an in vivo asthma model highlights its potential as a therapeutic agent for allergic diseases.[1][2] The compound's oral activity and favorable CYP3A4 inhibition profile further support its drug-like properties.[1][2][3] Further studies to elucidate its precise mechanism of action, a comprehensive selectivity profile against other STAT family members and kinases, and detailed pharmacokinetic and toxicological assessments would be necessary to advance its clinical development.
References
- 1. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Mast Cells in Allergic Disease: Current Therapies and Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
The STAT6 Inhibitor AS1810722: A Technical Guide to its Attenuation of Th2 Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1810722 is a potent, orally active, and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its inhibitory effects on Th2 cell differentiation. Quantitative data from key in vitro and in vivo studies are summarized, and detailed experimental protocols for relevant assays are provided. Furthermore, the core signaling pathway and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound as a potential therapeutic agent for type 2 inflammatory diseases.
Introduction
T helper 2 (Th2) cells are a critical lineage of CD4+ T cells that orchestrate immune responses against extracellular pathogens and are central to the pathophysiology of allergic diseases such as asthma and atopic dermatitis. The differentiation of naive CD4+ T cells into the Th2 lineage is predominantly driven by the cytokine Interleukin-4 (IL-4). A key mediator of IL-4 signaling is STAT6, a transcription factor that, upon activation, upregulates the master regulator of Th2 differentiation, GATA-binding protein 3 (GATA3). Consequently, inhibition of the IL-4/STAT6 signaling axis represents a promising therapeutic strategy for Th2-mediated inflammatory conditions.
This compound, a 7H-pyrrolo[2,3-d]pyrimidine derivative, has emerged as a potent and selective inhibitor of STAT6.[1] This guide details the current understanding of this compound's effect on Th2 cell differentiation, providing researchers and drug development professionals with a comprehensive resource.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in several key assays. The following tables summarize the reported IC50 values, providing a clear comparison of its potency in different experimental contexts.
| Assay | Target/Process | IC50 (nM) | Reference |
| In vitro STAT6 Activation Assay | STAT6 Activation | 1.9 | [1][2] |
| In vitro Th2 Differentiation Assay | Th2 Cell Differentiation | 2.4 | [1][2] |
| In vitro Cytokine Production Assay | IL-4 Production | 2.4 | [2] |
Table 1: In Vitro Inhibitory Activity of this compound
| Animal Model | Compound Administration | Effect | Reference |
| Ovalbumin-induced mouse asthmatic model | 0.03-0.3 mg/kg (oral) | Dose-dependent suppression of eosinophil infiltration in the lung. | [2] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathway of this compound in Th2 Differentiation
This compound exerts its effect by directly targeting STAT6, a critical node in the Th2 differentiation pathway. The binding of IL-4 to its receptor (IL-4R) on the surface of a naive T helper cell triggers the phosphorylation and activation of STAT6. Activated STAT6 then translocates to the nucleus, where it binds to the promoter of the GATA3 gene, inducing its expression. GATA3 is the master transcription factor for Th2 differentiation, driving the expression of Th2-specific cytokines such as IL-4, IL-5, and IL-13. This compound, by inhibiting STAT6 activation, effectively blocks this entire downstream cascade, thus preventing Th2 differentiation and the subsequent inflammatory response.[1][2]
References
AS1810722: A Potent STAT6 Inhibitor for Allergic Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AS1810722 is a potent, orally active, and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling pathways.[1][2][3] These pathways are central to the pathogenesis of allergic diseases, including asthma and atopic dermatitis, which are characterized by a T-helper type 2 (Th2) cell-mediated immune response. By inhibiting STAT6, this compound effectively suppresses Th2 cell differentiation and the subsequent inflammatory cascade, demonstrating significant potential as a therapeutic agent for these conditions.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Allergic diseases represent a significant and growing global health burden. The underlying pathophysiology of many of these conditions is driven by the overactivation of the Th2 immune response. Central to this response is the activation of STAT6 by the cytokines IL-4 and IL-13. Upon activation, STAT6 translocates to the nucleus and induces the transcription of genes responsible for key features of the allergic inflammatory response, such as IgE production, eosinophil recruitment, and mucus production.
This compound, a 7H-pyrrolo[2,3-d]pyrimidine derivative, has emerged as a highly potent and specific inhibitor of STAT6.[4] Its ability to be administered orally and its favorable pharmacokinetic profile make it an attractive candidate for the development of novel anti-allergic therapies.[1][2] This document serves as a technical resource for researchers interested in utilizing this compound as a tool to investigate allergic disease mechanisms and as a benchmark for the development of new therapeutic agents.
Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the function of STAT6. The IL-4/IL-13 signaling cascade leading to Th2 differentiation is a critical pathway in the allergic response. This compound intervenes in this pathway at the level of STAT6 activation.
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound in the IL-4/IL-13 signaling pathway.
Quantitative Data
The efficacy of this compound has been quantified in several key in vitro and in vivo assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Assay Type | IC₅₀ (nM) | Cell Type/System | Reference |
| STAT6 Activation | STAT6 Inhibition Assay | 1.9 | - | [1][3] |
| IL-4 Production | Th2 Differentiation Assay | 2.4 | Mouse Spleen T cells | [1][2] |
| IFN-γ Production | Th1 Differentiation Assay | No effect | Mouse Spleen T cells | [1][2] |
Table 2: In Vivo Efficacy of this compound in an Ovalbumin-Induced Mouse Asthma Model
| Dosage (mg/kg, oral) | Effect on Eosinophil Infiltration in Lung | Reference |
| 0.03 | Dose-dependent suppression | [1] |
| 0.1 | Dose-dependent suppression | [1] |
| 0.3 | Dose-dependent suppression | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
In Vitro Th2 Cell Differentiation Assay
This protocol outlines the procedure for inducing Th2 differentiation from naive CD4+ T cells and assessing the inhibitory effect of this compound.
Experimental Workflow: In Vitro Th2 Differentiation Assay
Caption: Workflow for the in vitro Th2 differentiation assay.
Materials:
-
Naive CD4+ T cell isolation kit
-
96-well culture plates
-
Anti-CD3, Anti-CD28, Anti-IFN-γ antibodies
-
Recombinant mouse IL-2 and IL-4
-
This compound
-
ELISA kits for IL-4 and IFN-γ
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
Procedure:
-
Isolate naive CD4+ T cells from the spleens of BALB/c mice using a magnetic cell sorting kit.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Plate the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL.
-
Add anti-CD28 antibody, IL-2, and IL-4 to the wells to induce Th2 differentiation. Add anti-IFN-γ antibody to neutralize any endogenous IFN-γ.
-
Add this compound at various concentrations (or vehicle control) to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6 days.
-
On day 6, restimulate the cells with PMA and ionomycin for 4-5 hours.
-
Collect the culture supernatants and measure the concentrations of IL-4 and IFN-γ using ELISA kits.
In Vivo Ovalbumin-Induced Asthma Model
This protocol describes the induction of an allergic asthma phenotype in mice and the evaluation of this compound's therapeutic efficacy.
Experimental Workflow: Ovalbumin-Induced Asthma Model
Caption: Workflow for the ovalbumin-induced mouse asthma model.
Materials:
-
Female BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Nebulizer
-
This compound
Procedure:
-
Sensitization: On days 0 and 14, sensitize female BALB/c mice by intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide.
-
Challenge: On days 28, 29, and 30, challenge the sensitized mice with an aerosol of OVA using a nebulizer for 20-30 minutes.
-
Treatment: Administer this compound orally at the desired doses (0.03, 0.1, 0.3 mg/kg) 30 minutes before each OVA challenge.[1] A vehicle control group should also be included.
-
Analysis: 24 hours after the final challenge, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) and perform a differential cell count to determine the number of eosinophils.
-
Perfuse and fix the lungs for histological analysis (e.g., Hematoxylin and Eosin staining) to assess inflammatory cell infiltration.
Conclusion
This compound is a valuable research tool for elucidating the role of the STAT6 signaling pathway in allergic inflammation. Its high potency, selectivity, and oral bioavailability make it a promising lead compound for the development of novel therapeutics for allergic diseases such as asthma and atopic dermatitis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of this compound and to advance the field of allergic disease research.
References
- 1. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
AS1810722: A Potent and Orally Active Fused Bicyclic Pyrimidine Derivative Targeting STAT6 for Allergic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AS1810722 is a novel, orally active fused bicyclic pyrimidine derivative that has demonstrated significant potential as a therapeutic agent for allergic diseases, including asthma and atopic dermatitis.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). We will delve into its quantitative biological activities, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the IL-4/STAT6 signaling axis.
Introduction: The Role of STAT6 in Allergic Inflammation
Allergic diseases such as asthma and atopic dermatitis are characterized by a dominant T helper 2 (Th2) cell-mediated immune response. A key signaling pathway in the differentiation and function of Th2 cells is initiated by Interleukin-4 (IL-4) and Interleukin-13 (IL-13). Upon binding to their receptors, these cytokines activate the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate STAT6. Activated STAT6 dimerizes, translocates to the nucleus, and binds to specific DNA response elements to regulate the transcription of genes involved in Th2 differentiation, IgE production by B cells, and eosinophil-mediated inflammation. Consequently, inhibiting STAT6 activity presents a promising therapeutic strategy for the treatment of allergic conditions.[2][3] this compound has emerged as a potent and selective small molecule inhibitor of this critical transcription factor.[1][2][3]
This compound: A Profile of a Novel STAT6 Inhibitor
This compound is a derivative of a fused bicyclic pyrimidine, identified through optimization of a 7H-pyrrolo[2,3-d]pyrimidine scaffold.[3] It exhibits potent and orally active STAT6 inhibitory properties.[1][2]
Chemical Structure
The chemical structure of this compound is 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide.
Quantitative Biological Activity
This compound has been shown to be a highly potent inhibitor of STAT6 and its downstream effects. The following table summarizes its key in vitro activities.
| Parameter | IC50 (nM) | Assay System |
| STAT6 Inhibition | 1.9 | STAT6-dependent reporter gene assay |
| IL-4 Production | 2.4 | In vitro Th2 differentiation assay |
| IFN-γ Production | No effect | In vitro Th1 differentiation assay |
Data compiled from publicly available sources.[1]
Mechanism of Action: Targeting the IL-4/STAT6 Signaling Pathway
This compound exerts its therapeutic effects by directly inhibiting the function of STAT6, a crucial node in the IL-4 signaling cascade that drives allergic inflammation.
Experimental Protocols
The following sections outline the general methodologies employed to characterize the activity of this compound.
STAT6-Dependent Reporter Gene Assay
This assay is designed to quantify the inhibitory effect of a compound on STAT6-mediated gene transcription.
Methodology:
-
Cell Line: A suitable cell line (e.g., HEK293 or a hematopoietic cell line) is stably transfected with a plasmid containing a luciferase reporter gene under the control of a STAT6-responsive promoter.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of IL-4 to activate the STAT6 signaling pathway.
-
Incubation: The cells are incubated for a sufficient period to allow for gene transcription and translation of the luciferase enzyme.
-
Lysis and Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced and therefore to STAT6 activity, is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the IL-4-induced luciferase activity, is calculated.
In Vitro T Helper Cell Differentiation Assay
This assay assesses the ability of a compound to modulate the differentiation of naive CD4+ T cells into Th1 or Th2 subtypes.
Methodology:
-
Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from splenocytes or peripheral blood mononuclear cells (PBMCs).
-
Cell Culture and Differentiation: The isolated cells are cultured in the presence of T cell receptor (TCR) stimulation (e.g., anti-CD3 and anti-CD28 antibodies) and specific cytokine cocktails to induce differentiation:
-
Th2 conditions: IL-4 is added to the culture medium.
-
Th1 conditions: IL-12 and anti-IL-4 neutralizing antibodies are added.
-
-
Compound Treatment: this compound is added to the culture medium at the time of differentiation induction.
-
Cytokine Analysis: After a period of incubation (typically several days), the culture supernatants are collected, and the concentrations of key cytokines are measured by ELISA:
-
Th2 cytokine: IL-4
-
Th1 cytokine: Interferon-gamma (IFN-γ)
-
-
Data Analysis: The IC50 value for the inhibition of IL-4 production under Th2 polarizing conditions is determined. The effect on IFN-γ production under Th1 polarizing conditions is also assessed to determine selectivity. This compound was found to selectively inhibit Th2 differentiation without affecting Th1 differentiation.[1][3]
In Vivo Antigen-Induced Mouse Model of Asthma
This in vivo model is used to evaluate the efficacy of a compound in a preclinical model of allergic airway inflammation.
Methodology:
-
Sensitization: Mice are sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections along with an adjuvant such as alum to promote a Th2 response.
-
Challenge: After the sensitization period, the mice are challenged with aerosolized OVA to induce an allergic inflammatory response in the lungs.
-
Compound Administration: this compound is administered orally to the mice at various doses before and/or after the OVA challenge.[1]
-
Assessment of Airway Inflammation: At a defined time point after the final challenge, the mice are euthanized, and bronchoalveolar lavage (BAL) fluid is collected to quantify the number of infiltrating inflammatory cells, particularly eosinophils. Lung tissues may also be collected for histological analysis to assess inflammation and mucus production.
-
Results: this compound was shown to suppress eosinophil infiltration in the lungs in a dose-dependent manner in this model.[1]
Preclinical Profile and Therapeutic Potential
This compound has demonstrated a favorable preclinical profile. In addition to its potent STAT6 inhibition, it has a good profile of Cytochrome P450 3A4 (CYP3A4) inhibition.[1][3] Its oral activity and efficacy in a relevant animal model of asthma highlight its potential as a novel therapeutic agent for the treatment of allergic diseases.[1][2] By selectively targeting the Th2-mediated inflammatory cascade, this compound offers a promising approach to managing conditions such as asthma and atopic dermatitis.
Conclusion
This compound is a potent and orally active fused bicyclic pyrimidine derivative that selectively inhibits STAT6, a key transcription factor in the IL-4/IL-13 signaling pathway. Its ability to inhibit Th2 differentiation and suppress allergic airway inflammation in preclinical models underscores its significant therapeutic potential for the treatment of a range of allergic diseases. The data presented in this technical guide provide a strong rationale for the further development of this compound and other STAT6 inhibitors as a novel class of anti-allergic drugs.
References
In-Depth Technical Guide: The Foundational Science Behind STAT6 Inhibition by AS1810722
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines in the development of T helper 2 (Th2) cell-mediated immune responses. Dysregulation of the IL-4/IL-13/STAT6 axis is a hallmark of allergic inflammatory diseases such as asthma and atopic dermatitis. AS1810722 has emerged as a potent and orally active small molecule inhibitor of STAT6, positioning it as a promising therapeutic candidate for these conditions. This technical guide provides a comprehensive overview of the foundational science behind the inhibition of STAT6 by this compound, detailing its mechanism of action, key experimental data, and the methodologies used for its characterization.
Core Mechanism of Action: Targeting the STAT6 Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the activation of STAT6.[1] The canonical IL-4/IL-13 signaling cascade leading to STAT6 activation and subsequent gene transcription is depicted below. This compound intervenes in this pathway, preventing the downstream effects of STAT6. While the precise binding site of this compound on STAT6 has not been definitively elucidated in the public domain, it is known to potently inhibit STAT6 activation.[1] Some research suggests that similar inhibitors may target the SH2 domain of STAT6, preventing its recruitment to phosphorylated receptors and subsequent phosphorylation and dimerization.[2][3][4][5]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified through a series of in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant data.
| Parameter | IC50 Value | Assay Type | Reference |
| STAT6 Inhibition | 1.9 nM | STAT6-dependent luciferase reporter assay | [1][6] |
| In vitro Th2 Differentiation | 2.4 nM | Inhibition of IL-4 production in differentiating T cells | [1][6] |
| IL-4 Production | 2.4 nM | Inhibition of IL-4 secretion | [6] |
| IFN-γ Production | No effect | Inhibition of IFN-γ secretion | [6] |
| Parameter | Observation | Assay Type | Reference |
| CYP3A4 Inhibition | Good profile (low inhibition) | Cytochrome P450 inhibition assay | [1] |
| Dose (oral) | Effect | Model | Reference |
| 0.03 - 0.3 mg/kg | Dose-dependent suppression of eosinophil infiltration in the lung | Antigen-induced mouse asthmatic model | [6] |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed to characterize the activity of this compound.
STAT6 Inhibition Assay (Luciferase Reporter Gene Assay)
This assay quantifies the ability of a compound to inhibit the transcriptional activity of STAT6 in a cellular context.
-
Cell Culture: HEK293 cells, or a similar suitable cell line, are stably transfected with a plasmid containing a luciferase reporter gene driven by a promoter with STAT6 binding elements.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The STAT6 pathway is activated by adding IL-4 to the cell culture medium.
-
Incubation: The cells are incubated for a sufficient period to allow for transcription and translation of the luciferase enzyme.
-
Lysis and Measurement: A lysis buffer is added to the cells, followed by a luciferase substrate. The resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
Data Analysis: The luminescence signal is plotted against the concentration of this compound to determine the IC50 value.
In Vitro Th2 Cell Differentiation Assay
This assay assesses the effect of this compound on the differentiation of naive CD4+ T cells into Th2 effector cells.
Protocol Outline:
-
Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from splenocytes of mice.
-
Cell Culture and Differentiation: The isolated cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor signaling. IL-4 and anti-IFN-γ antibodies are added to the culture medium to promote Th2 differentiation. This compound is added at various concentrations.
-
Analysis of Cytokine Production: After several days of culture, the supernatants are collected, and the concentration of IL-4 is measured by ELISA to assess the extent of Th2 differentiation.
Antigen-Induced Mouse Asthmatic Model
This in vivo model is used to evaluate the efficacy of this compound in a disease-relevant context.
Protocol Outline: [6]
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as alum.
-
Challenge: After the sensitization period, mice are challenged with aerosolized OVA to induce an asthmatic phenotype, characterized by airway inflammation.
-
Treatment: this compound is administered orally to the mice at specified doses before and during the OVA challenge period.
-
Analysis: Bronchoalveolar lavage (BAL) fluid is collected to measure the influx of inflammatory cells, particularly eosinophils. Lung tissues can also be collected for histological analysis.
Conclusion
This compound is a potent and orally bioavailable inhibitor of STAT6 with demonstrated efficacy in preclinical models of allergic asthma. Its mechanism of action, centered on the direct inhibition of the IL-4/IL-13/STAT6 signaling pathway, provides a targeted approach to mitigating the underlying drivers of Th2-mediated inflammation. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working on novel therapies for allergic diseases. Further investigation into the precise molecular interactions between this compound and STAT6, as well as comprehensive kinase selectivity and pharmacokinetic profiling, will be crucial for its continued development.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. abeomics.com [abeomics.com]
Methodological & Application
Application Note: In Vitro Assay for STAT6 Inhibition Using AS1810722
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] Upon activation by these cytokines, STAT6 mediates cellular responses essential for the differentiation of T helper 2 (Th2) cells, which are key drivers of allergic and inflammatory diseases like asthma and atopic dermatitis.[1][3][4] Consequently, inhibiting the STAT6 pathway presents a promising therapeutic strategy for these conditions.[4][5]
AS1810722 is a potent, orally active, and selective small molecule inhibitor of STAT6.[5][6][7] This application note provides a detailed protocol for an in vitro Th2 differentiation assay to characterize the inhibitory activity of this compound on STAT6 signaling.
Mechanism of Action: The STAT6 Signaling Pathway
The STAT6 signaling cascade is initiated by the binding of IL-4 or IL-13 to their respective cell surface receptors. This binding activates associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for the STAT6 protein.[8] STAT6 is recruited to the receptor complex, where it is subsequently phosphorylated. This phosphorylation event triggers the dimerization of STAT6 monomers, which then translocate to the nucleus.[8][9] In the nucleus, the STAT6 dimer binds to specific DNA sequences to regulate the transcription of target genes, including those essential for Th2 cell differentiation and function.[1][9] this compound exerts its inhibitory effect by interfering with this pathway, specifically preventing STAT6 activation.[5]
Quantitative Data for this compound
This compound has been demonstrated to be a highly potent inhibitor of STAT6 activity and Th2-mediated responses. The following table summarizes key quantitative metrics.
| Parameter | IC₅₀ Value | Assay Description | Reference |
| STAT6 Inhibition | 1.9 nM | Biochemical assay measuring STAT6 activation. | [5][6][7] |
| IL-4 Production | 2.4 nM | In vitro Th2 differentiation assay using C57BL/6 mouse T-cells. | [5][6] |
| IFN-γ Production | No effect | In vitro Th1 differentiation assay, demonstrating selectivity. | [5][6] |
Experimental Protocol: In Vitro Th2 Differentiation Assay
This protocol details a cell-based assay to measure the inhibitory effect of this compound on the differentiation of naive T-cells into Th2 cells, using IL-4 production as the primary readout.[4][6]
Materials and Reagents
-
Naive CD4+ T-cells (from mouse spleen, e.g., C57BL/6)
-
T-cell activation beads (e.g., anti-CD3/CD28)
-
Recombinant mouse IL-2
-
Recombinant mouse IL-4
-
Anti-IFN-γ antibody
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
Mouse IL-4 ELISA Kit
-
CO₂ Incubator (37°C, 5% CO₂)
Experimental Workflow
References
- 1. STAT6 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]
- 4. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mybiosource.com [mybiosource.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for AS1810722 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1810722 is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling pathways.[1][2][3] These pathways are critical in the differentiation of T helper 2 (Th2) cells and the subsequent inflammatory responses characteristic of allergic diseases. Consequently, this compound holds significant promise as a therapeutic agent for conditions such as asthma and atopic dermatitis.[1][2] This document provides detailed application notes and protocols for the use of this compound in animal studies, with a focus on a murine model of asthma. It includes recommended dosage, administration protocols, and relevant signaling pathways.
Introduction
This compound, a 7H-pyrrolo[2,3-d]pyrimidine derivative, selectively inhibits STAT6 with a reported IC50 of 1.9 nM.[1][3] By blocking STAT6, this compound can effectively suppress Th2 cell differentiation and the production of pro-inflammatory cytokines like IL-4, without affecting T helper 1 (Th1) cell differentiation.[1][2] In vivo studies have demonstrated its efficacy in reducing eosinophil infiltration in the lungs in an antigen-induced mouse model of asthma following oral administration.[1]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| STAT6 Inhibition IC50 | 1.9 nM | - | [1][2][3] |
| IL-4 Production Inhibition IC50 | 2.4 nM | In vitro Th2 differentiation | [1][2] |
| IFN-γ Production Inhibition | No effect | In vitro Th1 differentiation | [1][2] |
In Vivo Efficacy of this compound in a Murine Asthma Model
| Animal Model | Dosage Range | Administration Route | Key Finding | Reference |
| Ovalbumin-induced asthma in female Balb/c mice | 0.03 - 0.3 mg/kg | Oral | Dose-dependent suppression of eosinophil infiltration in the lung | [1] |
Pharmacokinetic Parameters of this compound
No publicly available pharmacokinetic data such as Cmax, Tmax, half-life, or bioavailability for this compound in animal models was found during the literature search. Researchers are advised to conduct their own pharmacokinetic studies to determine these parameters in their specific animal models.
Signaling Pathway
The mechanism of action of this compound is through the inhibition of the STAT6 signaling pathway, which is downstream of the IL-4 and IL-13 receptors.
Figure 1: this compound inhibits the STAT6 signaling pathway.
Experimental Protocols
Preparation of this compound for Oral Administration
For in vivo studies, this compound can be prepared as a suspension. A suggested vehicle is 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
For a final dosing solution of 1 mg/mL, dilute the DMSO stock solution 1:10 in the 20% SBE-β-CD in saline. For example, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
Prepare fresh dosing solutions daily.
Murine Model of Ovalbumin-Induced Allergic Asthma
This protocol is a representative method for inducing an allergic asthma phenotype in BALB/c mice. The specific timings and concentrations may need to be optimized for individual laboratory conditions.
Animals: Female BALB/c mice, 6-8 weeks old.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle (e.g., 20% SBE-β-CD in saline)
Experimental Workflow:
Figure 2: Experimental workflow for the murine asthma model.
Detailed Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
A control group should be sensitized with PBS and alum only.
-
-
Challenge and Treatment:
-
On Days 21, 22, and 23, challenge the mice with an aerosol of 1% (w/v) OVA in PBS for 30 minutes using a nebulizer.
-
Administer this compound (0.03 - 0.3 mg/kg) or the vehicle control by oral gavage 30 minutes prior to each OVA challenge.
-
-
Analysis of Airway Inflammation:
-
On Day 24 (24 hours after the final challenge), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) by cannulating the trachea and lavaging the lungs with PBS.
-
Perform total and differential cell counts on the BALF to determine the number of eosinophils, neutrophils, lymphocytes, and macrophages.
-
Process lung tissue for histology to assess inflammatory cell infiltration and mucus production.
-
Conclusion
This compound is a valuable research tool for investigating the role of the STAT6 signaling pathway in allergic inflammation. The provided protocols offer a framework for conducting in vivo studies to evaluate the efficacy of this compound. Researchers should note the current lack of publicly available pharmacokinetic data and consider this when designing their experiments. Further studies are warranted to fully characterize the therapeutic potential of this compound.
References
Application Notes and Protocols: Detection of STAT6 Phosphorylation Following AS1810722 Treatment by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2][3] Upon cytokine stimulation, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in allergic inflammation and Th2 cell differentiation.[4] AS1810722 is a potent and orally active small molecule inhibitor of STAT6, exhibiting its inhibitory effect by preventing STAT6 phosphorylation.[1][2][5][6] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the inhibition of STAT6 phosphorylation at tyrosine 641 (Tyr641) in cultured cells treated with this compound.
I. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT6 signaling pathway and the experimental workflow for the Western blot protocol.
Caption: STAT6 signaling pathway and the inhibitory action of this compound.
Caption: Western blot experimental workflow for p-STAT6 detection.
II. Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., A549, BEAS-2B, or other relevant cell lines) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation (Optional): Depending on the cell line and basal level of STAT6 phosphorylation, it may be beneficial to serum-starve the cells for 4-6 hours prior to treatment to reduce background signaling.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture media to the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Pre-treat the cells with the this compound dilutions for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Cytokine Stimulation: Following pre-treatment, stimulate the cells with a pre-determined optimal concentration of IL-4 (e.g., 10-20 ng/mL) for a specified time (e.g., 15-30 minutes) to induce STAT6 phosphorylation. Include an unstimulated control group.
B. Sample Preparation (Cell Lysis)
Critical Note: To preserve the phosphorylation state of proteins, all steps should be performed on ice or at 4°C using pre-chilled buffers and reagents.[7]
-
Wash Cells: After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse Cells: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape and Collect: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate: Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge: Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (containing the protein extract) to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
C. Western Blot Protocol
-
Sample Preparation for Electrophoresis: Dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane. Perform the transfer according to the transfer system's protocol (e.g., wet or semi-dry transfer).
-
Blocking: After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[7] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
For phosphorylated STAT6: Use a rabbit anti-phospho-STAT6 (Tyr641) antibody (e.g., Cell Signaling Technology #9361) at the manufacturer's recommended dilution (typically 1:1000).
-
For total STAT6: To normalize for protein loading, strip and re-probe the membrane or run a parallel gel with an antibody against total STAT6 (e.g., Cell Signaling Technology #9362) at a 1:1000 dilution.
-
For loading control: Use an antibody against a housekeeping protein like GAPDH or β-actin.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST (typically 1:5000 to 1:10000) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imaging system. Adjust exposure times to avoid signal saturation.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-STAT6 signal to the total STAT6 or loading control signal.
III. Data Presentation
The quantitative data from the Western blot analysis can be summarized as follows. The values presented are for illustrative purposes.
| Treatment Group | This compound Conc. (nM) | IL-4 Stim. (10 ng/mL) | p-STAT6 (Normalized Intensity) | Total STAT6 (Normalized Intensity) | % Inhibition of p-STAT6 |
| Untreated Control | 0 | - | 0.05 | 1.02 | N/A |
| Vehicle Control | 0 (DMSO) | + | 1.00 | 0.98 | 0% |
| This compound | 1 | + | 0.78 | 1.01 | 22% |
| This compound | 10 | + | 0.45 | 0.99 | 55% |
| This compound | 100 | + | 0.15 | 1.03 | 85% |
| This compound | 1000 | + | 0.06 | 0.97 | 94% |
Summary of Results:
The hypothetical data in the table demonstrates a dose-dependent inhibition of IL-4-induced STAT6 phosphorylation by this compound. The levels of total STAT6 remain consistent across all treatment groups, indicating that the inhibitor specifically affects the phosphorylation of STAT6 without altering the total protein expression.
IV. Troubleshooting and Optimization
-
High Background: Increase the number and duration of wash steps.[8] Optimize the blocking time and BSA concentration. Ensure the secondary antibody is used at the correct dilution.[9]
-
No or Weak Signal: Confirm that the cytokine stimulation was effective. Check the activity of the primary and secondary antibodies. Use a more sensitive ECL substrate.[7] Ensure phosphatase inhibitors were added to the lysis buffer.
-
Non-specific Bands: Optimize the primary antibody concentration. Ensure the lysis buffer contains sufficient detergents to solubilize proteins properly.
-
Inconsistent Loading: Perform accurate protein quantification before loading the gel. Always probe for a loading control protein to normalize the data.[10]
References
- 1. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic modulators of STAT signalling for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stat6 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Deactivation of STAT6 through Serine 707 Phosphorylation by JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols: Flow Cytometry Analysis of Th2 Cells Treated with AS1810722
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 2 (Th2) cells, a subset of CD4+ T lymphocytes, are pivotal in the orchestration of humoral immunity and the pathogenesis of allergic diseases such as asthma and atopic dermatitis.[1] A key signaling pathway in Th2 cell differentiation is initiated by Interleukin-4 (IL-4), which leads to the activation of the Signal Transducer and Activator of Transcription 6 (STAT6).[2] Activated STAT6 translocates to the nucleus and induces the expression of GATA-3, the master transcription factor for Th2 lineage commitment.[3][4]
AS1810722 is a potent and orally active small molecule inhibitor of STAT6.[2][5] By targeting STAT6, this compound effectively suppresses the IL-4 signaling cascade, thereby inhibiting Th2 cell differentiation and the production of pro-inflammatory Th2 cytokines.[2][5] These application notes provide detailed protocols for the in vitro treatment of Th2 cells with this compound and their subsequent analysis using flow cytometry.
Data Summary
The inhibitory effect of this compound on Th2 cell differentiation and STAT6 activation has been quantified, providing key metrics for its biological activity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Researchers are encouraged to perform full dose-response studies to further characterize the effects of this compound in their specific experimental systems.
| Parameter | IC50 Value (nM) | Target | Cell Type/System |
| Th2 Differentiation Inhibition | 2.4 | IL-4 production | In vitro differentiated murine Th2 cells |
| STAT6 Activation Inhibition | 1.9 | STAT6 phosphorylation | Cellular assays |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound in inhibiting the IL-4/STAT6 signaling pathway in Th2 cells.
Caption: Experimental workflow for the analysis of this compound-treated Th2 cells by flow cytometry.
Experimental Protocols
I. In Vitro Differentiation and Treatment of Human Th2 Cells
This protocol describes the differentiation of naive CD4+ T cells into Th2 cells and their subsequent treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Beta-mercaptoethanol
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
Recombinant human IL-4
-
Recombinant human IL-2
-
Anti-human IFN-γ antibody
-
This compound (dissolved in DMSO)
-
24-well tissue culture plates
Procedure:
-
Isolate Naive CD4+ T Cells: Isolate naive CD4+ T cells from human PBMCs according to the manufacturer's instructions of the isolation kit.
-
Prepare Th2 Differentiation Medium: Prepare complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 55 µM β-mercaptoethanol. To this, add the following Th2-polarizing cytokines and antibodies:
-
Anti-human CD28 antibody (2 µg/mL)
-
Recombinant human IL-4 (20 ng/mL)
-
Recombinant human IL-2 (10 ng/mL)
-
Anti-human IFN-γ antibody (10 µg/mL)
-
-
Coat Culture Plates: Coat a 24-well plate with anti-human CD3 antibody (1-2 µg/mL in sterile PBS) overnight at 4°C. Before use, wash the wells twice with sterile PBS.
-
Cell Seeding and Differentiation: Seed the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated wells containing the Th2 differentiation medium.
-
This compound Treatment: On day 2 of culture, add this compound to the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Culture the cells for an additional 3-4 days at 37°C in a 5% CO2 incubator.
-
Cell Harvest: After the incubation period, harvest the cells for flow cytometry analysis.
II. Flow Cytometry Staining for Th2 Markers
This protocol details the staining procedure for surface and intracellular markers to identify and characterize Th2 cells.
Materials:
-
Harvested Th2 cells from Protocol I
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fluorochrome-conjugated antibodies against:
-
Surface markers: CD4, CCR4
-
Intracellular cytokines: IL-4, IL-5, IL-13
-
Transcription factors: GATA-3
-
Phosphorylated STAT6 (pSTAT6)
-
-
Fixation/Permeabilization Buffer Kit
-
Flow cytometer
Procedure:
-
Cell Restimulation (for cytokine detection): a. Resuspend the harvested cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium. b. Add PMA (50 ng/mL), Ionomycin (1 µg/mL), and Brefeldin A (10 µg/mL). c. Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: a. Wash the cells twice with cold FACS buffer. b. Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD4, anti-CCR4). c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with cold FACS buffer.
-
Fixation and Permeabilization: a. Resuspend the cell pellet in the fixation buffer from the kit and incubate according to the manufacturer's instructions. b. Wash the cells with permeabilization buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing the fluorochrome-conjugated antibodies against intracellular markers (e.g., anti-IL-4, anti-GATA-3, anti-pSTAT6). b. Incubate for 30-45 minutes at room temperature in the dark. c. Wash the cells twice with permeabilization buffer.
-
Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire the data on a flow cytometer. Ensure to set up appropriate compensation controls.
III. Flow Cytometry Analysis
Gating Strategy:
-
Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC).
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on CD4+ T cells.
-
From the CD4+ population, identify Th2 cells based on the expression of specific markers:
-
Cytokine expression: Gate on IL-4+ cells.
-
Transcription factor expression: Gate on GATA-3+ cells.
-
STAT6 activation: Analyze the Mean Fluorescence Intensity (MFI) of pSTAT6.
-
Data Interpretation:
-
Compare the percentage of IL-4+ and GATA-3+ cells in the this compound-treated samples to the vehicle control. A decrease in the percentage of these populations indicates an inhibitory effect of this compound on Th2 differentiation.
-
Compare the MFI of pSTAT6 in the this compound-treated samples to the vehicle control. A decrease in MFI signifies the inhibition of STAT6 phosphorylation.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers investigating the effects of the STAT6 inhibitor, this compound, on Th2 cell biology. By utilizing these methods, scientists can effectively assess the potency and mechanism of this compound, contributing to the development of novel therapeutics for Th2-mediated diseases.
References
- 1. Current understanding of Th2 cell differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. IL-4-induced GATA-3 expression is a time-restricted instruction switch for Th2 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AS1810722 in Atopic Dermatitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a T helper 2 (Th2) cell-dominant immune response. Key cytokines in the pathogenesis of AD, interleukin-4 (IL-4) and interleukin-13 (IL-13), signal through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, with STAT6 being a critical transcription factor for their downstream effects.[1] AS1810722 is a potent and orally active inhibitor of STAT6, making it a valuable tool for investigating the role of the IL-4/IL-13/STAT6 signaling axis in atopic dermatitis and for preclinical evaluation of STAT6 inhibition as a therapeutic strategy.[2][3]
These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models relevant to atopic dermatitis research.
Mechanism of Action
This compound is a fused bicyclic pyrimidine derivative that potently and selectively inhibits the activation of STAT6.[3] By targeting STAT6, this compound effectively blocks the signaling cascade initiated by IL-4 and IL-13, which are crucial for Th2 cell differentiation, IgE production by B cells, and the inflammatory processes that drive atopic dermatitis.[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Parameter | IC50 Value | Reference |
| STAT6 Activation | - | STAT6 Inhibition | 1.9 nM | [2][3] |
| Th2 Differentiation | C57BL/6 Mouse T-cells | IL-4 Production | 2.4 nM | [2] |
| Th2 Differentiation | C57BL/6 Mouse T-cells | Th2 Differentiation | 2.4 nM | [2] |
Table 2: In Vivo Activity of this compound in an Antigen-Induced Mouse Asthma Model
| Animal Model | Dosing Regimen | Outcome Measure | Result | Reference |
| Antigen-induced mouse asthmatic model | 0.03-0.3 mg/kg, oral administration | Eosinophil infiltration in the lung | Dose-dependent suppression | [2] |
Signaling Pathway
References
Application Notes and Protocols for AS1810722 Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the long-term storage and stability assessment of AS1810722 solutions. This compound is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the IL-4 and IL-13 signaling pathways. It also exhibits inhibitory effects on CYP3A4.[1][2] Proper handling and storage are crucial to ensure the integrity and activity of this compound for reliable experimental outcomes.
Recommended Storage Conditions
To maintain the stability of this compound, it is essential to adhere to the following storage guidelines. The stability of the compound is dependent on the storage temperature and the form in which it is stored (solid vs. solution).
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Long-term (months) | Store in a tightly sealed container, protected from light and moisture. |
| 0-4°C | Short-term (days to weeks) | Suitable for temporary storage before use.[1] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Prepare concentrated stock solutions in anhydrous DMSO. Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Suitable for shorter-term storage of stock solutions.[2] | |
| Working Solution (for in vivo use) | Room Temperature | Use immediately | It is recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure optimal activity.[2] |
Preparation of this compound Solutions
2.1. Preparation of Stock Solutions
This compound is soluble in dimethyl sulfoxide (DMSO).[1]
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 4.78 mg of this compound (MW: 477.52 g/mol ) in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
-
2.2. Preparation of Working Solutions for In Vivo Studies
For oral or intraperitoneal administration in animal models, a suspended solution can be prepared.
-
Materials:
-
This compound stock solution in DMSO
-
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile tubes
-
-
Protocol:
-
For a 1 mL working solution, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO to 900 µL of 20% SBE-β-CD in saline.[2]
-
Mix thoroughly by vortexing to form a uniform suspension.
-
This protocol yields a 2.08 mg/mL suspended solution.[2]
-
It is recommended to prepare this working solution fresh on the day of use.[2]
-
Experimental Protocol for Stability Assessment
While specific long-term stability data for this compound is not extensively published, a general protocol for assessing the stability of small molecule inhibitors can be adapted. This typically involves using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
3.1. Stability Study Design
-
Prepare Samples: Prepare aliquots of this compound solution (e.g., in DMSO) at a known concentration.
-
Storage Conditions: Store the aliquots under various conditions as outlined in the stability study protocol (e.g., -20°C, 4°C, room temperature, and accelerated conditions like 40°C).
-
Time Points: Analyze the samples at predefined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).
-
Analysis: At each time point, analyze the samples using a validated HPLC method to determine the concentration and purity of this compound.
3.2. General HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL
-
Data Analysis: The stability is assessed by comparing the peak area of this compound at each time point to the initial time point (T=0). The appearance of new peaks may indicate degradation products.
Signaling Pathway and Experimental Workflow Diagrams
Caption: STAT6 Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for assessing the stability of this compound solutions.
References
Application of AS1810722 in high-throughput screening for STAT6 inhibitors.
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of AS1810722 as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of the Signal Transducer and Activator of Transcription 6 (STAT6).
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the development of T-helper 2 (Th2) cell-mediated immune responses. Dysregulation of the STAT6 pathway is implicated in the pathophysiology of various allergic and inflammatory diseases, including asthma and atopic dermatitis, making it an attractive therapeutic target.
This compound is a potent and orally active inhibitor of STAT6.[1][2] It has been identified as a derivative of fused bicyclic pyrimidine and demonstrates significant potential in the research of allergic diseases.[3][4][5] this compound inhibits STAT6 activation with a half-maximal inhibitory concentration (IC50) of 1.9 nM.[1][3][6][7][8] Furthermore, it has been shown to inhibit the in vitro production of IL-4 with an IC50 of 2.4 nM, without affecting the production of interferon-gamma (IFN-γ), indicating its selectivity for the Th2 differentiation pathway.[6][7]
These characteristics make this compound an ideal positive control for HTS assays designed to discover novel STAT6 inhibitors. This document outlines the principles of such assays and provides detailed protocols for their implementation.
Data Presentation
The following tables summarize the key quantitative data for this compound, which are essential for its use as a reference standard in HTS assays.
| Parameter | Value | Reference |
| IC50 (STAT6 Inhibition) | 1.9 nM | [1][3][6][7][8] |
| IC50 (IL-4 Production Inhibition) | 2.4 nM | [6][7] |
| Effect on IFN-γ Production | No effect | [6][7] |
Signaling Pathway
The diagram below illustrates the canonical IL-4/IL-13 signaling pathway leading to the activation of STAT6. This pathway is the primary target for inhibitors like this compound.
Experimental Protocols
Two primary types of HTS assays are suitable for identifying STAT6 inhibitors: a cell-based reporter gene assay and a phospho-STAT6 detection assay. This compound can be used as a reference inhibitor in both.
Cell-Based STAT6 Reporter Gene Assay
This assay measures the transcriptional activity of STAT6. A reporter gene (e.g., luciferase) is placed under the control of a STAT6-responsive promoter. Inhibition of the STAT6 pathway results in a decrease in reporter gene expression, which can be quantified.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HeLa or HEK293) stably transfected with a STAT6-responsive luciferase reporter construct.
-
Seed the cells into 384-well white, clear-bottom assay plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare a dilution series of this compound (e.g., 10 concentrations from 0.1 nM to 1 µM) in DMSO.
-
Prepare test compounds at the desired screening concentration (e.g., 10 µM) in DMSO.
-
Using an automated liquid handler, transfer 100 nL of the compound solutions to the assay plates. Include DMSO-only wells as a negative control.
-
-
Cell Stimulation:
-
Prepare a solution of recombinant human IL-4 in assay buffer at a concentration that induces a submaximal response (e.g., EC80), as determined in preliminary experiments.
-
Add 5 µL of the IL-4 solution to all wells except for the unstimulated controls.
-
Incubate the plates at 37°C for 6-8 hours.
-
-
Luminescence Detection:
-
Equilibrate the plates and a luciferase assay reagent (e.g., Bright-Glo™) to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound relative to the DMSO control.
-
Determine the IC50 value for this compound by fitting the dose-response data to a four-parameter logistic equation.
-
A Z'-factor of ≥ 0.5 is recommended for a robust assay.[9]
-
High-Throughput Phospho-STAT6 (Tyr641) Detection Assay
This assay directly measures the phosphorylation of STAT6 at tyrosine 641, a critical step in its activation. Technologies such as HTRF® (Homogeneous Time-Resolved Fluorescence) or cell-based ELISAs are suitable for this purpose in a high-throughput format.
Experimental Workflow:
Detailed Protocol (HTRF®-based):
-
Cell Culture and Seeding:
-
Culture a cell line known to express the IL-4 receptor and STAT6 (e.g., A549 or HeLa cells).
-
Seed the cells into 384-well low-volume white plates at a density of 10,000-20,000 cells per well in 8 µL of culture medium.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Addition:
-
Prepare compound dilutions as described in the reporter gene assay protocol.
-
Add 4 µL of the compound solutions to the assay plates.
-
-
Cell Stimulation:
-
Prepare a solution of recombinant human IL-4 in assay buffer.
-
Add 4 µL of the IL-4 solution to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Prepare the HTRF® lysis buffer containing the anti-phospho-STAT6 (Tyr641)-Eu3+ cryptate and anti-STAT6-d2 detection antibodies according to the manufacturer's instructions.
-
Add 4 µL of the lysis/detection mixture to each well.
-
Incubate for 4 hours at room temperature, protected from light.
-
-
Signal Reading and Data Analysis:
-
Read the time-resolved fluorescence at 665 nm and 620 nm using an HTRF®-compatible plate reader.
-
Calculate the HTRF® ratio (665 nm / 620 nm * 10,000).
-
Calculate the percentage of inhibition and determine the IC50 values as described previously.
-
Conclusion
This compound is a valuable tool for the discovery and development of novel STAT6 inhibitors. Its high potency and selectivity make it an excellent reference compound for validating and standardizing high-throughput screening assays. The protocols detailed in this document provide a robust framework for identifying and characterizing new chemical entities targeting the STAT6 signaling pathway, which holds significant promise for the treatment of allergic and inflammatory diseases.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. revvity.com [revvity.com]
- 5. rndsystems.com [rndsystems.com]
- 6. US20020039749A1 - High-throughput screening assays for modulators of STAT4 and STAT6 activity - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AS1810722 Efficacy in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of efficacy with AS1810722 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected inhibitory effect of this compound on our cells. What are the potential reasons?
Several factors could contribute to the apparent lack of efficacy of this compound in your cell culture experiments. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.
-
Compound Integrity and Handling:
-
Degradation: this compound, like any small molecule, can degrade if not stored properly. Ensure it has been stored at -20°C for short-term (months) or -80°C for long-term storage, protected from light and moisture.[1][2] Repeated freeze-thaw cycles should be avoided.
-
Solubility: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[2] Incomplete dissolution or precipitation in the culture medium can significantly reduce its effective concentration.
-
-
Experimental Protocol:
-
Incorrect Concentration: The effective concentration of this compound is cell-type dependent. While it has a potent IC50 of 1.9 nM in biochemical assays and 2.4 nM for inhibiting IL-4 production in mouse T-cells, the optimal concentration for your specific cell line may be different.[1][3] A dose-response experiment is crucial to determine the optimal concentration.
-
Insufficient Incubation Time: The inhibitory effect of this compound may not be immediate. An appropriate incubation time is necessary to observe downstream effects on STAT6 signaling.
-
High DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects that could mask the specific activity of this compound.
-
-
Biological System:
-
Cell Line Specificity: The expression and activity of the IL-4/STAT6 signaling pathway can vary significantly between different cell lines. Your chosen cell line may have low levels of STAT6 expression or a non-functional pathway.
-
STAT6 Pathway Activation: this compound inhibits STAT6 phosphorylation.[4] Therefore, the STAT6 pathway must be activated (e.g., by stimulating with IL-4 or IL-13) to observe the inhibitory effect of the compound.
-
Cellular Resistance: Cells can develop resistance to inhibitors through various mechanisms, such as upregulation of the target protein or activation of alternative signaling pathways.
-
Q2: How can I verify the activity of my this compound stock?
To confirm that your stock of this compound is active, you can perform a positive control experiment using a cell line known to be responsive to STAT6 inhibition.
-
Recommended Positive Control: Use a cell line known to have a functional IL-4/STAT6 pathway, such as primary T-cells or certain lymphoma and leukemia cell lines.
-
Functional Assay: A straightforward method is to measure the inhibition of IL-4-induced STAT6 phosphorylation via Western blotting. A decrease in the phosphorylated STAT6 (p-STAT6) signal in the presence of this compound would confirm its activity.
Q3: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint being measured.
-
Dose-Response Curve: It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell system. A typical starting range for a dose-response curve could be from 1 nM to 10 µM.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target/Process | Cell Type/System | IC50 Value | Reference |
| STAT6 Inhibition (biochemical assay) | N/A | 1.9 nM | [1][2] |
| IL-4 Production Inhibition | C57BL/6 Mouse T-cells | 2.4 nM | [1][3] |
Note: Limited public data is available on the IC50 of this compound across a broad spectrum of cancer cell lines. Researchers should empirically determine the IC50 for their specific cell line of interest.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT6 (p-STAT6)
This protocol details the steps to assess the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Recombinant human or mouse IL-4
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT6 (Tyr641) and anti-total STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): Depending on the cell line, serum-starve the cells for 4-24 hours prior to stimulation to reduce basal STAT6 activation.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
-
IL-4 Stimulation: Stimulate the cells with an appropriate concentration of IL-4 (e.g., 10-100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-STAT6 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total STAT6 antibody as a loading control.
-
Protocol 2: STAT6-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT6 and is a robust method to quantify the inhibitory effect of this compound.
Materials:
-
A cell line stably expressing a STAT6-responsive luciferase reporter construct.
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Recombinant human or mouse IL-4
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a white, clear-bottom 96-well plate.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (and a DMSO vehicle control).
-
IL-4 Stimulation: After 1-2 hours of pre-treatment with this compound, stimulate the cells with IL-4.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer. The reduction in luciferase activity in the presence of this compound indicates its inhibitory effect on STAT6 transcriptional activity.
Visualizations
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting the lack of this compound efficacy.
References
How to address AS1810722 precipitation in aqueous solutions.
Welcome to the technical support center for AS1810722, a potent and orally active STAT6 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions regarding its use, particularly addressing the common issue of precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3] It functions by inhibiting the phosphorylation and subsequent activation of STAT6, a key transcription factor in the IL-4 and IL-13 signaling pathways.[3] This inhibition effectively blocks the expression of downstream target genes involved in allergic inflammation and Th2 cell differentiation, making it a valuable tool for research in asthma, atopic diseases, and other allergic conditions.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO).[1] For experimental purposes, it is recommended to prepare a high-concentration stock solution in DMSO.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is causing this?
This is a common issue known as "precipitation upon dilution." It occurs because this compound, like many small molecule inhibitors, is poorly soluble in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the concentration of the highly solubilizing DMSO drops, and the compound may crash out of solution.
Q4: How can I prevent precipitation of this compound in my aqueous working solutions?
Several strategies can be employed to prevent precipitation. These are detailed in the troubleshooting guides below and include optimizing the final DMSO concentration, modifying the buffer composition, and employing proper mixing techniques.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Final DMSO concentration is too low. | Increase the final percentage of DMSO in your working solution. Start with 0.5% (v/v) and incrementally increase up to 2%, if your experimental system allows. Note that high concentrations of DMSO can have off-target effects. | This compound remains in solution. |
| Rate of addition is too fast. | Add the DMSO stock solution to the aqueous buffer dropwise while continuously and vigorously vortexing or stirring. This rapid dispersion prevents localized high concentrations of the compound that can lead to immediate precipitation.[4] | Prevents the formation of visible precipitate. |
| Temperature of the aqueous buffer. | Ensure your aqueous buffer is at room temperature or slightly warmed (e.g., 37°C) before adding the DMSO stock. Cold buffers can decrease the solubility of hydrophobic compounds.[4] | Improved solubility and prevention of precipitation. |
| Buffer pH and composition. | The solubility of small molecules can be pH-dependent.[5] If your experimental protocol allows, test a small range of pH values for your buffer. Additionally, the presence of certain salts can affect solubility. | Identification of an optimal pH that enhances solubility. |
| Use of solubility enhancers. | For challenging situations, consider incorporating a small amount of a biocompatible polymer like Polyvinylpyrrolidone (PVP) or a cyclodextrin derivative into your aqueous buffer to improve solubility.[4] | Increased solubility of this compound. |
Issue 2: Working solution appears clear initially but becomes cloudy or shows precipitate over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solution is supersaturated. | Prepare fresh working solutions immediately before each experiment. Avoid long-term storage of diluted aqueous solutions.[4] | Prevents time-dependent precipitation. |
| Adsorption to container walls. | Use low-adhesion microcentrifuge tubes or glassware for preparing and storing your working solutions. | Minimizes loss of compound due to adsorption. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.[2]
-
Based on the molecular weight of this compound (477.52 g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Gently vortex or sonicate the vial until the compound is completely dissolved. Ensure no visible particulates remain.
-
Aliquot the stock solution into smaller volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Cellular Assays
-
Thaw a vial of the 10 mM this compound DMSO stock solution at room temperature.
-
Warm your desired aqueous buffer (e.g., cell culture medium, PBS) to room temperature or 37°C.
-
Determine the final concentration of this compound needed for your experiment.
-
In a sterile tube, add the appropriate volume of the pre-warmed aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the 10 mM DMSO stock solution dropwise.
-
Continue vortexing for an additional 30 seconds to ensure the solution is thoroughly mixed.
-
Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (STAT6 inhibition) | 1.9 nM | [1][2][3] |
| IC50 (in vitro Th2 differentiation) | 2.4 nM | [1][3] |
| Molecular Weight | 477.52 g/mol | [2] |
| Solubility in DMSO | 62.5 mg/mL (130.89 mM) | [1] |
| Recommended Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [1] |
Visualizations
This compound Mechanism of Action: STAT6 Signaling Pathway Inhibition
Caption: Inhibition of the STAT6 signaling pathway by this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Potential off-target effects of the STAT6 inhibitor AS1810722.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the STAT6 inhibitor, AS1810722. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Introduction
This compound is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6) with a reported IC50 of 1.9 nM.[1][2] It is a derivative of a fused bicyclic pyrimidine and has been investigated for its potential in treating allergic diseases such as asthma.[1][2] While it effectively inhibits the IL-4/STAT6 signaling pathway, it is crucial to consider its potential off-target effects to ensure accurate experimental interpretation and to anticipate potential side effects in therapeutic development. This guide addresses known and potential off-target activities and provides protocols for their assessment.
Quantitative Data Summary
Comprehensive quantitative data on the off-target profile of this compound is limited in the public domain. The primary known off-target interaction is with Cytochrome P450 3A4 (CYP3A4).
| Target | IC50 / Activity | Reference |
| STAT6 | 1.9 nM | [1][2] |
| IL-4 Production (in C57BL/6 mouse T-cells) | 2.4 nM | [1] |
| CYP3A4 | "Good inhibition profile" (Specific IC50 not reported) | [1][2] |
| IFN-γ Production | No effect | [1] |
Note: The term "good profile of CYP3A4 inhibition" is mentioned in the literature, but a specific IC50 value is not provided.[1][2] Researchers should exercise caution and independently determine the inhibitory activity of this compound on CYP3A4, especially in experimental systems where this enzyme's activity is critical.
Signaling Pathway and Experimental Workflow Diagrams
To aid in experimental design and data interpretation, the following diagrams illustrate the targeted signaling pathway and a general workflow for assessing off-target effects.
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for identifying and characterizing off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results are inconsistent with known STAT6 biology. Could this compound be hitting other targets?
A1: Yes, unexpected phenotypes could be due to off-target effects. While this compound is a potent STAT6 inhibitor, its full selectivity profile is not publicly detailed. The known off-target activity is inhibition of CYP3A4.[1][2]
-
Troubleshooting Steps:
-
Confirm STAT6 Inhibition: First, verify that STAT6 signaling is inhibited in your system at the concentration of this compound you are using. Measure levels of phosphorylated STAT6 (p-STAT6) or the expression of known STAT6 target genes (e.g., GATA3, IL-4).
-
Consider CYP3A4 Inhibition: If your experimental system involves other small molecules, consider if they are metabolized by CYP3A4. Inhibition of CYP3A4 by this compound could alter the concentration and activity of these other compounds, leading to confounding results.
-
Perform a Dose-Response Curve: A steep dose-response curve for your observed phenotype may suggest a specific target, while a shallow curve could indicate multiple targets.
-
Use a Structurally Unrelated STAT6 Inhibitor: As a control, use a different, structurally distinct STAT6 inhibitor. If the phenotype persists with another inhibitor, it is more likely to be a result of STAT6 inhibition. If the phenotype is unique to this compound, an off-target effect is more probable.
-
Q2: How can I test for off-target kinase activity of this compound?
A2: Since STATs are often activated by Janus kinases (JAKs), it's prudent to assess the selectivity of this compound against these and other kinases.
-
Recommended Action:
-
Kinase Profiling Service: The most comprehensive approach is to submit this compound to a commercial kinase profiling service (e.g., KINOMEscan™, KinaseProfiler™). These services screen the compound against a large panel of kinases (often >400) and provide quantitative data on binding or inhibition.
-
In-house Kinase Assays: If you have specific kinases of concern (e.g., JAK1, JAK2, JAK3, TYK2, or other STAT family members like STAT1, STAT3, STAT5), you can perform in-house enzymatic assays to determine IC50 values.
-
Q3: What is the significance of the reported CYP3A4 inhibition?
A3: Cytochrome P450 3A4 (CYP3A4) is a major enzyme in the liver and intestines responsible for the metabolism of a large number of drugs and xenobiotics. Inhibition of CYP3A4 by this compound can lead to:
-
Drug-Drug Interactions: If this compound is used in combination with other compounds that are substrates of CYP3A4, it can increase their plasma concentrations, potentially leading to toxicity.
-
Altered Pharmacokinetics: In in vivo studies, inhibition of its own metabolism or the metabolism of other substances can alter the pharmacokinetic profile of this compound or co-administered agents.
Q4: How do I experimentally determine the IC50 of this compound for CYP3A4?
A4: A fluorometric or mass spectrometry-based CYP3A4 inhibition assay can be performed.
-
Experimental Protocol: Fluorometric CYP3A4 Inhibition Assay
-
Materials: Recombinant human CYP3A4 enzyme, a fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC), a NADPH regenerating system, and a fluorescence plate reader.
-
Procedure: a. Prepare a dilution series of this compound in a suitable buffer. b. In a microplate, combine the CYP3A4 enzyme, the NADPH regenerating system, and each concentration of this compound. c. Pre-incubate the mixture to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time, which corresponds to the metabolism of the substrate. f. Calculate the rate of reaction for each inhibitor concentration.
-
Data Analysis: Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT6 (p-STAT6) Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., primary T-cells, A549, or other responsive cell lines) and allow them to adhere or recover. Pre-treat cells with a dose range of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate cytokine to activate the STAT6 pathway (e.g., 10 ng/mL IL-4 or IL-13) for 15-30 minutes.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against p-STAT6 (Tyr641). Subsequently, probe with an antibody for total STAT6 as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.
-
Analysis: Quantify band intensity using densitometry software. The ratio of p-STAT6 to total STAT6 will indicate the level of inhibition.
Protocol 2: Th2 Differentiation and Cytokine Analysis
-
T-Cell Isolation: Isolate naive CD4+ T-cells from mouse splenocytes or human PBMCs.
-
Culture and Differentiation: Culture the T-cells in plates coated with anti-CD3 and anti-CD28 antibodies. Add Th2-polarizing cytokines (IL-4) and neutralizing antibodies against Th1 cytokines (anti-IFN-γ).
-
Inhibitor Treatment: Add a dose range of this compound to the culture medium at the start of the differentiation process.
-
Incubation: Culture the cells for 3-5 days.
-
Restimulation and Cytokine Measurement: Restimulate the differentiated T-cells (e.g., with PMA/Ionomycin or anti-CD3/CD28). Collect the supernatant after 24-48 hours and measure the concentration of IL-4, IL-5, and IL-13 (Th2 cytokines) and IFN-γ (Th1 cytokine) using ELISA or a multiplex bead array.
-
Analysis: Determine the IC50 of this compound for the inhibition of Th2 cytokine production. The lack of effect on IFN-γ production will confirm its selectivity for the Th2 lineage.[1]
References
Technical Support Center: Overcoming Poor Cell Permeability of Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the cellular activity of small molecule inhibitors, using the STAT6 inhibitor AS1810722 as a representative example for discussing strategies to overcome suspected poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: My STAT6 inhibitor, this compound, shows high potency in biochemical assays but low activity in my cell-based experiments. Could this be due to poor cell permeability?
A1: Yes, a significant drop in potency from a biochemical to a cellular context is a common indicator of poor cell permeability. Other factors could include compound instability in cell culture media, rapid metabolism by the cells, or active efflux of the compound out of the cell. It is crucial to systematically investigate these possibilities.
Q2: What are the key physicochemical properties that influence the cell permeability of a small molecule like this compound?
A2: Several properties are critical for a small molecule's ability to cross the cell membrane:
-
Lipophilicity (LogP/LogD): A balanced lipophilicity is required. If a compound is too hydrophilic, it will not readily partition into the lipid bilayer of the cell membrane. Conversely, if it is too lipophilic, it may get trapped within the membrane or have poor aqueous solubility.
-
Polar Surface Area (PSA): A higher PSA (generally >140 Ų) is associated with lower cell permeability due to the energetic cost of dehydrating the polar groups to enter the hydrophobic membrane interior.
-
Molecular Weight (MW): Smaller molecules (generally under 500 Da) tend to have better permeability.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can impede membrane transport.
-
Charge: Ionized molecules at physiological pH typically exhibit lower passive diffusion across the cell membrane.
Q3: How can I experimentally assess the cell permeability of this compound?
A3: There are several established in vitro assays to measure cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a high-throughput method to assess passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. It provides a measure of apparent permeability (Papp) and can also indicate if the compound is a substrate for efflux transporters by measuring permeability in both directions (apical to basolateral and basolateral to apical). An efflux ratio greater than 2 is a strong indicator of active efflux.[1]
Troubleshooting Guide
Problem: Low cellular efficacy of this compound despite high in vitro potency.
This guide provides a systematic approach to diagnose and potentially resolve issues related to poor cellular uptake of this compound.
Step 1: Preliminary Assessment and Diagnosis
The first step is to determine if poor permeability is the likely cause of the observed low cellular activity.
Initial Workflow for Diagnosing Permeability Issues
Caption: Diagnostic workflow for investigating low cellular activity.
Step 2: Experimental Strategies to Enhance Cellular Uptake
If poor permeability is confirmed, several strategies can be employed to improve the cellular concentration of this compound.
Strategies for Enhancing Cellular Uptake
Caption: Overview of strategies to improve compound permeability.
Quantitative Data Summary
The following table summarizes typical permeability coefficients and their general interpretation.
| Apparent Permeability (Papp) (10⁻⁶ cm/s) | Interpretation | Recommended Action |
| < 1 | Very Low Permeability | Consider chemical modification or advanced formulation strategies. |
| 1 - 10 | Moderate Permeability | May be sufficient for in vitro studies, but could be a liability for in vivo efficacy. |
| > 10 | High Permeability | Permeability is unlikely to be the primary reason for low cellular efficacy. |
The table below provides examples of commonly used efflux pump inhibitors and their typical working concentrations.
| Efflux Pump Inhibitor | Target(s) | Typical In Vitro Concentration |
| Verapamil | P-gp (MDR1) | 1-20 µM |
| Tariquidar | P-gp, BCRP | 0.1-1 µM |
| Ko143 | BCRP | 0.1-1 µM |
Detailed Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with 0.4 µm pore size polycarbonate membrane inserts
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound stock solution in DMSO
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm².
-
Alternatively, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1 x 10⁻⁶ cm/s.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Prepare the dosing solution by diluting the this compound stock solution in HBSS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be <1%.
-
Add the dosing solution to the apical (donor) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber for analysis. Replace the volume with fresh HBSS.
-
-
Efflux Measurement (Basolateral to Apical - B to A):
-
Follow the same washing procedure.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Add the dosing solution to the basolateral (donor) chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Protocol 2: Co-treatment with an Efflux Pump Inhibitor
Objective: To determine if this compound is a substrate of efflux pumps and if its cellular activity can be enhanced by inhibiting these pumps.
Materials:
-
Target cell line for the cellular assay
-
This compound
-
Efflux pump inhibitor (e.g., Verapamil)
-
Cell-based assay reagents (e.g., for measuring STAT6 phosphorylation or downstream gene expression)
Methodology:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density appropriate for the chosen cellular assay. Allow the cells to adhere overnight.
-
-
Pre-treatment with Efflux Pump Inhibitor:
-
Pre-incubate the cells with the efflux pump inhibitor (e.g., 10 µM Verapamil) for 30-60 minutes at 37°C. Include a vehicle control (no inhibitor).
-
-
Treatment with this compound:
-
Prepare a dose-response curve of this compound.
-
Add this compound to the wells, both with and without the efflux pump inhibitor.
-
-
Cellular Assay:
-
After the appropriate incubation time for this compound to exert its effect, perform the cellular assay to measure the desired endpoint (e.g., inhibition of IL-4 induced STAT6 phosphorylation).
-
-
Data Analysis:
-
Compare the dose-response curves of this compound in the presence and absence of the efflux pump inhibitor. A leftward shift in the IC₅₀ value in the presence of the inhibitor suggests that this compound is a substrate for the targeted efflux pump.
-
STAT6 Signaling Pathway
Caption: Simplified IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
References
Mitigating Variability in AS1810722 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in experiments utilizing AS1810722, a potent STAT6 inhibitor. By addressing common issues through troubleshooting guides and frequently asked questions (FAQs), this resource aims to enhance the reproducibility and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] It functions by blocking the phosphorylation of STAT6, a critical step in the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13).[3] This inhibition prevents the translocation of STAT6 to the nucleus, thereby downregulating the expression of target genes involved in the differentiation of T helper 2 (Th2) cells and the promotion of allergic inflammation.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial for maintaining the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C for up to several months.[4] Stock solutions can be prepared in DMSO and should be stored at -20°C for short-term use (weeks to a month) or at -80°C for longer-term storage (up to 6 months).[1] To ensure consistency, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the compound is fully dissolved. If precipitation is observed, gentle warming and sonication can be used to aid dissolution.[1]
Q3: At what concentration should I use this compound in my in vitro experiments?
A3: The optimal concentration of this compound will depend on the specific cell type and experimental conditions. However, published data indicates that this compound inhibits STAT6 phosphorylation with an IC50 of 1.9 nM and IL-4 production in in vitro Th2 differentiation assays with an IC50 of 2.4 nM.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and solutions to minimize variability.
Inconsistent Inhibition of STAT6 Phosphorylation (Western Blot)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Weak or no inhibition of p-STAT6 | - Suboptimal concentration of this compound: The concentration may be too low to effectively inhibit STAT6 phosphorylation in your specific cell type. - Inactive this compound: Improper storage or handling may have led to degradation of the compound. - Insufficient pre-incubation time: The cells may not have been exposed to the inhibitor for a sufficient duration before stimulation. | - Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal inhibitory concentration for your cells. - Use a fresh aliquot of this compound: Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment. - Optimize pre-incubation time: Test different pre-incubation times (e.g., 1, 2, 4 hours) before stimulating with IL-4. |
| High background in Western blot | - Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. - Insufficient blocking: The blocking step may not be adequate to prevent non-specific binding. - Inadequate washing: Residual antibodies may not be sufficiently washed off the membrane. | - Titrate your primary antibody: Determine the optimal antibody concentration that provides a strong signal with minimal background. - Optimize blocking conditions: Try different blocking agents (e.g., 5% BSA instead of milk for phospho-antibodies) and increase the blocking time. - Increase the number and duration of wash steps: Ensure thorough washing between antibody incubations. |
| Variability between replicates | - Inconsistent cell seeding density: Variations in cell number can lead to differences in protein expression and signaling. - Inconsistent timing of treatments: Variations in incubation times with this compound or IL-4 can affect the results. - Uneven protein loading: Inaccurate protein quantification can lead to variability in the amount of protein loaded onto the gel. | - Ensure accurate cell counting and seeding: Use a consistent method for cell counting and seed the same number of cells for each replicate. - Maintain precise timing: Use a timer for all incubation steps to ensure consistency. - Perform accurate protein quantification: Use a reliable protein assay and ensure all samples are within the linear range of the assay. Use a loading control (e.g., β-actin, GAPDH) to normalize for loading differences. |
Variable Results in Th2 Differentiation Assays (Flow Cytometry)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Th2 differentiation in control group | - Suboptimal cytokine concentrations: The concentrations of IL-4 and other polarizing cytokines may not be optimal for your cells. - Poor cell viability: The cells may not be healthy at the start of the differentiation protocol. - Inappropriate cell density: The cell density may be too high or too low for efficient differentiation. | - Titrate polarizing cytokines: Determine the optimal concentrations of IL-4 and other cytokines for robust Th2 differentiation. - Ensure high cell viability: Use freshly isolated, healthy cells with high viability for your experiments. - Optimize cell seeding density: Test different seeding densities to find the optimal density for differentiation. |
| Inconsistent inhibition of Th2 differentiation by this compound | - Variability in this compound activity: See "Inactive this compound" in the Western Blot troubleshooting section. - Inconsistent timing of this compound addition: Adding the inhibitor at different stages of the differentiation process can lead to variable results. | - Use fresh, quality-controlled this compound. - Standardize the timing of this compound addition: Add the inhibitor at the same time point in every experiment, typically at the beginning of the differentiation culture. |
| High background staining in flow cytometry | - Non-specific antibody binding: The fluorescently labeled antibodies may be binding non-specifically to the cells. - Inadequate blocking of Fc receptors: Fc receptors on the cell surface can bind to the Fc portion of antibodies. - Cell death and debris: Dead cells and debris can non-specifically bind antibodies and increase background. | - Titrate antibodies: Determine the optimal antibody concentration for staining. - Use an Fc block: Pre-incubate cells with an Fc receptor blocking reagent before adding your primary antibodies. - Include a viability dye: Use a viability dye to exclude dead cells from your analysis. Gate on the live cell population. |
Experimental Protocols
In Vitro Inhibition of STAT6 Phosphorylation
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell type and basal level of STAT6 phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) for 1-2 hours.
-
IL-4 Stimulation: Stimulate the cells with an optimal concentration of IL-4 (e.g., 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated STAT6 (p-STAT6) and total STAT6. Use a loading control antibody (e.g., β-actin) to ensure equal loading.
In Vitro Th2 Cell Differentiation
-
Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from splenocytes or peripheral blood mononuclear cells (PBMCs) using a commercially available isolation kit.
-
Cell Activation: Activate the naïve CD4+ T cells with anti-CD3 and anti-CD28 antibodies in the presence of IL-2.
-
Th2 Polarization: Culture the activated T cells in the presence of Th2-polarizing cytokines, including IL-4 and anti-IFN-γ antibody.
-
This compound Treatment: Add this compound or vehicle (DMSO) to the culture medium at the beginning of the differentiation process.
-
Cell Culture: Culture the cells for 5-7 days, replenishing the medium and cytokines as needed.
-
Restimulation: Restimulate the differentiated T cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Flow Cytometry: Stain the cells for surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-4, IFN-γ) and analyze by flow cytometry.
Visualizations
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Managing CYP3A4 Inhibition by AS1810722 in In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STAT6 inhibitor, AS1810722. The focus is on controlling for its inhibitory effects on the cytochrome P450 3A4 (CYP3A4) enzyme in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its interaction with CYP3A4 a concern?
A1: this compound is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the IL-4 signaling pathway.[1][2] It is investigated for its therapeutic potential in allergic conditions like asthma.[1][2] this compound has been reported to have a "good CYP3A4 inhibition profile," which necessitates careful consideration in in vivo studies.[1][3][2] CYP3A4 is a major enzyme responsible for the metabolism of a large number of drugs. Inhibition of CYP3A4 by this compound can lead to altered pharmacokinetics of co-administered drugs that are CYP3A4 substrates, potentially causing increased exposure and adverse effects.
Q2: What is the first step to control for CYP3A4 inhibition by this compound in my in vivo study?
A2: The first and most critical step is to determine the in vitro inhibitory potency of your specific batch of this compound against CYP3A4. This is typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) value. While the literature suggests a "good" profile, specific quantitative data is essential for proper in vivo study design. Without this data, any in vivo protocol will be based on assumptions, which can compromise the results.
Q3: Which in vivo model is recommended to assess the impact of this compound on CYP3A4 activity?
A3: A drug-drug interaction (DDI) study using a sensitive and specific CYP3A4 probe substrate is the standard approach. Midazolam is the most widely recommended and used in vivo probe substrate for CYP3A4 activity due to its primary metabolism by this enzyme.[4][5] The study typically involves administering midazolam alone and in combination with this compound to assess any changes in midazolam's pharmacokinetic profile.
Q4: What are the key pharmacokinetic parameters to measure in a DDI study with midazolam?
A4: The primary parameters to measure for midazolam and its major metabolite, 1'-hydroxymidazolam, are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
t1/2 (Half-life): The time it takes for the drug concentration to reduce by half.
-
CL (Clearance): The rate at which the drug is removed from the body.
An increase in the AUC and Cmax of midazolam, along with a decrease in its clearance in the presence of this compound, would confirm CYP3A4 inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in midazolam pharmacokinetics between animals. | Genetic polymorphism in CYP3A enzymes within the animal strain. Differences in animal health, diet, or stress levels. Inconsistent dosing or sampling technique. | Use a well-characterized and genetically homogenous animal strain. Ensure consistent environmental conditions and handling procedures. Standardize dosing and blood sampling techniques meticulously. Increase the number of animals per group to improve statistical power. |
| No significant change in midazolam pharmacokinetics despite in vitro data suggesting inhibition. | The in vivo concentration of this compound at the site of metabolism (liver) is insufficient to cause significant inhibition. This compound may be a weak inhibitor in vivo. The chosen dose of this compound is too low. | Verify the formulation and administration route of this compound to ensure adequate absorption and exposure. Conduct a dose-response study with increasing doses of this compound. Re-evaluate the in vitro IC50/Ki value to ensure its accuracy. |
| Unexpected toxicity or adverse events in animals receiving both this compound and midazolam. | Potentiated sedative effects due to increased midazolam exposure. Off-target effects of the combination. | Reduce the dose of midazolam in the combination group. Closely monitor animals for signs of toxicity. Consider a different, less pharmacodynamically active CYP3A4 probe substrate if sedation is a major concern, though midazolam is the standard. |
| Difficulty in interpreting the data due to complex interactions. | This compound might also be an inducer of other metabolic pathways or transporters. Time-dependent inhibition of CYP3A4 by this compound. | Design a more comprehensive study that includes multiple time points for this compound pre-treatment to assess time-dependent effects. Measure the expression levels of CYP3A4 and other relevant enzymes and transporters. Consider using physiologically-based pharmacokinetic (PBPK) modeling to simulate and better understand the complex interactions. |
Experimental Protocols
Protocol 1: In Vitro Determination of this compound IC50 for CYP3A4
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound for CYP3A4 using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
Midazolam (CYP3A4 probe substrate)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the incubation buffer.
-
In a microcentrifuge tube, pre-incubate HLMs, this compound (at various concentrations), and midazolam (at a concentration close to its Km) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of 1'-hydroxymidazolam using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation at each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Assessment of CYP3A4 Inhibition using a Midazolam Probe Study
This protocol describes a crossover design study in rodents to evaluate the effect of this compound on the pharmacokinetics of midazolam.
Study Design:
-
Animals: Male Sprague-Dawley rats (or another suitable rodent model).
-
Design: Crossover design where each animal serves as its own control.
-
Phase 1 (Control): Administer midazolam (e.g., 2 mg/kg, oral or intravenous) to the animals. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.
-
Washout Period: Allow for a sufficient washout period (e.g., 1 week) for the complete elimination of midazolam.
-
Phase 2 (Treatment): Pre-treat the same animals with this compound at the desired dose and route for a specified duration (e.g., single dose or multiple doses).
-
Co-administration: At the appropriate time after this compound administration, administer the same dose of midazolam as in Phase 1.
-
Blood Sampling: Collect blood samples at the same time points as in Phase 1.
-
Sample Analysis: Analyze plasma samples for midazolam and 1'-hydroxymidazolam concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, t1/2, CL) for midazolam in both phases and compare them using appropriate statistical tests.
Quantitative Data Summary (Hypothetical)
Since the specific IC50 value for this compound's inhibition of CYP3A4 is not publicly available, the following table presents hypothetical data to illustrate how results from an in vivo study might be presented.
| Pharmacokinetic Parameter | Midazolam Alone | Midazolam + this compound | % Change |
| Midazolam AUC (ng*h/mL) | 150 ± 25 | 450 ± 60 | +200% |
| Midazolam Cmax (ng/mL) | 50 ± 8 | 120 ± 20 | +140% |
| Midazolam t1/2 (h) | 2.5 ± 0.4 | 5.0 ± 0.8 | +100% |
| Midazolam CL (L/h/kg) | 0.8 ± 0.1 | 0.27 ± 0.05 | -66% |
Visualizations
Caption: STAT6 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo DDI study using a crossover design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. mybiosource.com [mybiosource.com]
- 4. mdpi.com [mdpi.com]
- 5. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected cytotoxicity with AS1810722 treatment.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected cytotoxicity during experiments with AS1810722, a potent and orally active STAT6 inhibitor.[1][2][3]
Troubleshooting Guide: Unexpected Cytotoxicity
Unexpected cytotoxicity can arise from various factors, ranging from experimental setup to the inherent properties of the compound and biological system under investigation. This guide provides a structured approach to identifying and resolving these issues.
Table 1: Troubleshooting Unexpected Cytotoxicity with this compound
| Observation | Potential Cause | Recommended Solution |
| High Cytotoxicity at Expected Non-Toxic Doses | Compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitate formation that can be cytotoxic or interfere with assay readings. | - Visually inspect treatment media for any signs of precipitation. - Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low and consistent across all treatments. - Consider using a different formulation or solubilizing agent if precipitation persists. |
| Off-Target Effects: At higher concentrations, this compound might exhibit off-target activities leading to cytotoxicity. | - Perform a dose-response experiment over a wide range of concentrations to determine the toxicity threshold. - Consult literature for known off-target effects of similar chemical scaffolds. | |
| Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to STAT6 inhibition or the compound itself. | - Test the compound on a different cell line to see if the effect is cell-type specific. - Review the literature to understand the role of STAT6 in the survival and proliferation of your chosen cell line. | |
| Inconsistent Results Between Experiments | Reagent Variability: Inconsistent quality or handling of reagents, including this compound, media, and assay components, can lead to variable results. | - Use a fresh aliquot of this compound for each experiment. - Ensure all reagents are within their expiration dates and stored under recommended conditions. - Prepare fresh media and assay solutions for each experiment. |
| Cell Culture Conditions: Variations in cell density, passage number, or general cell health can impact experimental outcomes. | - Maintain a consistent seeding density and passage number for all experiments. - Regularly monitor cell cultures for signs of stress or contamination.[4] | |
| Assay-Specific Issues | Interference with Assay Chemistry: this compound might directly interact with assay reagents, leading to false-positive or false-negative results. For example, some compounds can chemically reduce MTT, giving a false impression of high viability.[5] | - Run a cell-free control with this compound and the assay reagents to check for direct chemical interference.[5] - Consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., ATP-based assay instead of a tetrazolium reduction assay).[6] |
| Incorrect Assay Endpoint: The chosen assay may not be appropriate for the mechanism of cell death. | - If you suspect apoptosis, use an apoptosis-specific assay like Annexin V staining.[7][8] - If you suspect cell cycle arrest, perform cell cycle analysis using propidium iodide staining.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3] It functions by inhibiting the IL-4 signaling pathway, which is crucial for the Th2 cell immune response.[1]
Q2: My cell viability, as measured by MTT assay, increases with higher doses of this compound. Is this expected?
No, this is not the expected outcome for a cytotoxic compound. This phenomenon can sometimes be observed in MTT assays where the test compound may be causing increased metabolic activity in the cells as a stress response, or the compound may be chemically interfering with the MTT reagent itself, leading to its reduction and a false signal of viability.[5] It is recommended to visually inspect the cells for morphological changes and to use an alternative cytotoxicity assay with a different readout to confirm the results.
Q3: Could the solvent used to dissolve this compound be the cause of the observed cytotoxicity?
Yes, the vehicle used to dissolve this compound, commonly DMSO, can be cytotoxic at higher concentrations. It is crucial to include a vehicle control (cells treated with the same concentration of the solvent as the highest dose of this compound) in your experiments to rule out solvent-induced cytotoxicity.
Q4: How can I determine if the observed cell death is due to apoptosis or necrosis?
To distinguish between apoptosis and necrosis, you can use an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry.[7] Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will be positive for both.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Read the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V) Assay
This protocol is based on standard Annexin V staining procedures.[7][14]
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle (Propidium Iodide) Analysis
This protocol is based on standard propidium iodide staining methods for cell cycle analysis.[9][15][16]
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Caption: this compound inhibits the STAT6 signaling pathway.
Caption: General workflow for assessing cytotoxicity.
Caption: Decision tree for troubleshooting cytotoxicity.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
Refining AS1810722 dosage for different mouse strains in asthma research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AS1810722, a potent STAT6 inhibitor, in preclinical asthma research. The following information is designed to assist in refining dosages for different mouse strains and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for an in vivo mouse asthma model?
A1: Based on preclinical studies, a recommended starting oral dosage range for this compound in a mouse model of asthma is 0.03-0.3 mg/kg.[1] This range has been shown to effectively suppress eosinophil infiltration in the lungs in a dose-dependent manner.[1] It is advisable to perform a pilot study with a few animals to determine the optimal dose for your specific experimental conditions and mouse strain.
Q2: How should this compound be prepared for oral administration in mice?
A2: this compound can be formulated for oral gavage. A common method involves creating a suspension. For detailed formulation protocols, it is recommended to consult the supplier's technical data sheet.
Q3: Are there known differences in the asthmatic response between BALB/c and C57BL/6 mice that might affect this compound dosage?
A3: Yes, BALB/c and C57BL/6 mice exhibit distinct phenotypes in ovalbumin (OVA)-induced asthma models. BALB/c mice typically show stronger airway hyperresponsiveness (AHR) to methacholine challenge.[2][3][4] In contrast, C57BL/6 mice may present with more pronounced eosinophilic and neutrophilic inflammation in the bronchoalveolar lavage fluid (BALF).[3][4] These differences in immunological and physiological responses may necessitate strain-specific optimization of the this compound dosage.
Q4: How can I assess the efficacy of this compound in my asthma model?
A4: The efficacy of this compound can be evaluated through several key readouts, including:
-
Airway Hyperresponsiveness (AHR): Measurement of airway resistance and compliance in response to a bronchoconstrictor like methacholine.
-
Airway Inflammation: Analysis of inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes) in bronchoalveolar lavage fluid (BALF) and lung tissue histology.
-
Th2 Cytokine Levels: Measurement of IL-4, IL-5, and IL-13 levels in BALF or lung homogenates.
-
Serum IgE Levels: Quantification of total and OVA-specific IgE in serum.
Troubleshooting Guides
Problem 1: High variability in airway hyperresponsiveness (AHR) measurements between mice of the same strain.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent OVA sensitization or challenge | Ensure precise and consistent administration of ovalbumin (OVA) for both sensitization and challenge phases. Standardize the volume and concentration of OVA and the timing of administration. |
| Improper AHR measurement technique | Verify that the equipment for measuring AHR (e.g., whole-body plethysmography or forced oscillation technique) is calibrated and used correctly. Ensure consistent handling of mice during the procedure to minimize stress, which can affect breathing parameters. |
| Suboptimal methacholine concentration | Perform a dose-response curve for methacholine in a small cohort of your specific mouse strain to determine the optimal concentration range that induces a measurable and reproducible response without causing excessive distress. |
Problem 2: this compound does not significantly reduce airway inflammation in C57BL/6 mice at the initial dose.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient drug exposure | C57BL/6 mice may have a different metabolic profile compared to other strains. Consider increasing the dose of this compound in a stepwise manner in a pilot study. Monitor for any signs of toxicity. |
| Dominant non-Th2 inflammatory pathways | While this compound targets the STAT6 pathway central to Th2 inflammation, C57BL/6 mice can also exhibit significant neutrophilic inflammation.[3] Analyze the cellular composition of the BALF to confirm the dominant inflammatory cell type. If neutrophilia is high, consider that this compound's primary mechanism may not target this inflammatory component as effectively. |
| Timing of drug administration | The timing of this compound administration relative to the OVA challenge is critical. Ensure the drug is administered to achieve peak plasma concentration during the inflammatory cascade. A pilot pharmacokinetic study, if feasible, would provide valuable data for optimizing the dosing schedule. |
Problem 3: Unexpected mortality in BALB/c mice treated with higher doses of this compound.
| Possible Cause | Troubleshooting Suggestion |
| Drug toxicity | Although preclinical data suggests a good safety profile, individual mouse strains can exhibit different sensitivities. Reduce the dosage and perform a dose-escalation study to identify the maximum tolerated dose (MTD) in BALB/c mice. Monitor the animals closely for any adverse effects. |
| Exacerbated response to methacholine | BALB/c mice are known for their pronounced AHR.[2][3][4] The combination of the drug's effect and a high dose of methacholine could lead to severe bronchoconstriction. Lower the concentration of methacholine used for AHR assessment in this strain. |
Data Presentation
Table 1: Comparison of Typical Responses in OVA-Induced Asthma Models
| Parameter | BALB/c Mice | C57BL/6 Mice | Reference |
| Airway Hyperresponsiveness (AHR) | High | Moderate | [2][3][4] |
| BALF Eosinophils | Moderate to High | High | [3][4] |
| BALF Neutrophils | Low to Moderate | Moderate to High | [3] |
| Serum IgE Levels | High | Moderate | [2] |
| Th2 Cytokines (IL-4, IL-5, IL-13) | High | Moderate to High | [3] |
Table 2: this compound Dosage and Efficacy Summary
| Compound | Dosage Range (Oral) | Mouse Model | Key Efficacy Readout | Reference |
| This compound | 0.03 - 0.3 mg/kg | Antigen-induced asthma | Dose-dependent suppression of eosinophil infiltration | [1] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol is a general guideline and may require optimization based on the specific mouse strain and research question.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile saline (0.9% NaCl)
-
Methacholine chloride
-
This compound
Procedure:
-
Sensitization:
-
On day 0 and day 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
The control group receives i.p. injections of alum in saline only.
-
-
Drug Administration:
-
Beginning on day 21 and continuing daily throughout the challenge period, administer this compound or vehicle control orally via gavage. The timing of administration should be consistent, typically 1-2 hours before the OVA challenge.
-
-
Airway Challenge:
-
From day 24 to day 27, expose mice to an aerosol of 1% OVA in sterile saline for 30 minutes using a nebulizer.
-
The control group is challenged with saline aerosol.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Measure airway hyperresponsiveness to increasing concentrations of methacholine.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Collect blood for serum IgE measurement.
-
Harvest lung tissue for histological analysis.
-
Protocol 2: Measurement of Airway Hyperresponsiveness (AHR)
Invasive Method (Forced Oscillation Technique):
-
Anesthetize the mouse and perform a tracheostomy.
-
Insert a cannula into the trachea and connect the mouse to a ventilator.
-
Baseline respiratory mechanics (resistance and elastance) are measured.
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record the changes in respiratory mechanics.
Non-Invasive Method (Whole-Body Plethysmography):
-
Place conscious, unrestrained mice into the plethysmography chambers and allow them to acclimatize.
-
Record baseline breathing parameters.
-
Expose the mice to nebulized saline (baseline) followed by increasing concentrations of nebulized methacholine.
-
Record the changes in breathing parameters, often expressed as Enhanced Pause (Penh). Note that Penh is a derived value and its interpretation as a direct measure of airway resistance is debated.[5]
Mandatory Visualizations
Caption: Signaling pathway of this compound in inhibiting Th2 response.
Caption: Experimental workflow for OVA-induced asthma model with this compound.
Caption: Troubleshooting logic for refining this compound dosage.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. karger.com [karger.com]
- 3. Mouse models of asthma: a comparison between C57BL/6 and BALB/c strains regarding bronchial responsiveness, inflammation, and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Issues determining direct airways hyperresponsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
How to interpret negative results in experiments using AS1810722.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AS1810722, a potent and orally active STAT6 inhibitor. Negative or unexpected results can arise from various factors, from reagent handling to experimental design. This guide is intended to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] It functions by inhibiting the activation of STAT6, a key transcription factor in the IL-4 signaling pathway.[1] By blocking STAT6, this compound can suppress Th2 cell differentiation and the production of downstream targets like IL-4, making it a valuable tool for studying allergic diseases such as asthma.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Please refer to the table below for recommended storage conditions.
| Storage Format | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Q3: What is the reported potency of this compound?
This compound is a highly potent inhibitor of STAT6. The following table summarizes its reported inhibitory concentrations (IC50).
| Target/Process | IC50 |
| STAT6 activation | 1.9 nM |
| In vitro Th2 differentiation | 2.4 nM |
| IL-4 production | 2.4 nM |
Troubleshooting Guide
Issue 1: No or weak inhibition of STAT6 phosphorylation or downstream gene expression.
Possible Cause 1: Inactive Compound
-
Question: How can I be sure my this compound is active?
-
Answer: Improper storage or handling can lead to compound degradation. Ensure that the compound has been stored according to the recommendations in the table above. If the compound is old or has been stored improperly, consider purchasing a new vial. It is also recommended to prepare fresh working solutions for each experiment.
-
Possible Cause 2: Suboptimal Experimental Concentration
-
Question: What concentration of this compound should I use?
-
Answer: The optimal concentration can vary depending on the cell type and experimental conditions. While the IC50 for STAT6 inhibition is 1.9 nM, a dose-response experiment is crucial to determine the effective concentration in your specific system. We recommend testing a range of concentrations (e.g., 1 nM to 1 µM) to identify the optimal inhibitory concentration.
-
Possible Cause 3: Issues with Compound Solubility
-
Question: My this compound is not dissolving properly. How can I improve its solubility?
-
Answer: this compound is soluble in DMSO.[3] For in vitro stock solutions, ensure you are using newly opened, anhydrous DMSO as hygroscopic DMSO can affect solubility.[3] If you observe precipitation when diluting the stock solution in aqueous media, consider the following:
-
Decrease the final concentration of the compound.
-
Increase the percentage of DMSO in the final working solution (while being mindful of DMSO toxicity to your cells).
-
Use a vehicle control with the same final DMSO concentration in your experiments.
-
-
Possible Cause 4: Poor Cell Permeability
-
Question: How do I know if this compound is entering my cells?
-
Answer: While this compound is described as orally active, which implies good membrane permeability, this can vary between cell types.[1] If you suspect poor permeability, you can try:
-
Increasing the incubation time with the compound.
-
Using a cell line known to have good permeability to small molecules.
-
Employing a cell lysis and fractionation protocol followed by a detection method like mass spectrometry to confirm the intracellular presence of the compound, although this is an advanced technique.
-
-
Issue 2: Unexpected or Off-Target Effects
Question: I am observing effects that are not consistent with STAT6 inhibition. What could be the cause?
-
Answer: While this compound is a potent STAT6 inhibitor, off-target effects are a possibility with any small molecule inhibitor.[4][5] To investigate this:
-
Perform control experiments: Use a structurally unrelated STAT6 inhibitor to see if you can replicate the on-target effects.
-
Rescue experiment: If possible, overexpress a constitutively active form of STAT6 to see if it can rescue the phenotype induced by this compound.
-
Specificity profiling: Test the effect of this compound on the activation of other STAT family members (e.g., STAT1, STAT3, STAT5) to assess its selectivity.[6]
-
Consider CYP3A4 inhibition: this compound is noted to have a good profile of CYP3A4 inhibition, which could be a source of off-target effects in complex systems.[1][2]
-
Experimental Protocols
General Protocol for In Vitro STAT6 Inhibition Assay
-
Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.
-
Starvation (Optional): Depending on the cell type and pathway, you may need to serum-starve the cells for a few hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate cytokine, such as IL-4, to activate the STAT6 pathway.
-
Lysis: After the desired stimulation time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Analyze the cell lysates by Western blotting using antibodies against phospho-STAT6 and total STAT6.
Visualizations
Caption: The IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for studying the effects of this compound.
Caption: A troubleshooting decision tree for negative results with this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. mybiosource.com [mybiosource.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
Validation & Comparative
Comparing the efficacy of AS1810722 and YM-341619 as STAT6 inhibitors.
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2][3][4] As a key regulator of the T helper 2 (Th2) cell immune response, STAT6 is a significant therapeutic target for allergic conditions such as asthma and atopic dermatitis.[1][2] This guide provides an objective comparison of two potent, orally active small-molecule STAT6 inhibitors: AS1810722 and YM-341619, presenting key experimental data and methodologies to aid in the selection of the appropriate compound for research and development.
The STAT6 Signaling Pathway
The canonical STAT6 signaling cascade is initiated by the binding of IL-4 or IL-13 to their respective cell surface receptors. This event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate a specific tyrosine residue on the STAT6 protein.[1] Phosphorylated STAT6 proteins form homodimers, translocate to the nucleus, and bind to specific DNA sequences to activate the transcription of target genes responsible for Th2 cell differentiation and other allergic inflammatory responses.[1][4] Both this compound and YM-341619 are designed to interfere with this pathway, primarily by inhibiting the activation or phosphorylation of STAT6.
Quantitative Efficacy Comparison
Both this compound and YM-341619 demonstrate high potency in inhibiting STAT6 activity and downstream cellular functions. YM-341619 exhibits slightly greater potency in both STAT6 activation and Th2 differentiation assays, with sub-nanomolar IC50 values.
| Parameter | This compound | YM-341619 (AS1617612) |
| STAT6 Activation/Phosphorylation Inhibition (IC50) | 1.9 nM[1][5][6] | 0.70 nM[7] |
| In Vitro Th2 Differentiation Inhibition (IC50) | 2.4 nM[1][6] | 0.28 nM[7] |
| Selectivity | Does not affect Th1 cell differentiation[8] | Does not affect Th1 cell differentiation |
| Additional Notes | Good CYP3A4 inhibition profile[1][5][8] | Orally active[7] |
In Vivo Efficacy in Preclinical Asthma Models
The therapeutic potential of these inhibitors has been evaluated in antigen-induced mouse models of asthma, a condition characterized by eosinophilic airway inflammation. Both compounds have shown the ability to suppress this key pathological feature upon oral administration.
-
This compound : When administered orally at doses ranging from 0.03 to 0.3 mg/kg, this compound suppressed eosinophil infiltration into the lung in a dose-dependent manner.[1][6]
-
YM-341619 : A single oral dose of 0.3 mg/kg resulted in a significant (71%) inhibition of antigen-induced eosinophil infiltration into the lung compared to control animals.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for the key experiments cited.
STAT6 Inhibition Assay (Luciferase Reporter Gene Assay)
This assay quantitatively measures the transcriptional activity of STAT6 in a cellular context.
-
Cell Line: HEK293 cells stably expressing a luciferase reporter gene under the control of a STAT6-responsive promoter.
-
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with various concentrations of the inhibitor (e.g., this compound or YM-341619) for 1 hour at 37°C.
-
Stimulate the cells with a pre-determined optimal concentration of human IL-4 (e.g., 10 ng/mL) to activate the STAT6 pathway. Include unstimulated and vehicle-only controls.
-
Incubate for 6-24 hours to allow for reporter gene expression.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the percent inhibition for each inhibitor concentration relative to the stimulated control and determine the IC50 value by nonlinear regression analysis.
-
In Vitro Th2 Cell Differentiation Assay
This assay assesses the inhibitor's ability to prevent the IL-4-driven differentiation of naive T cells into the Th2 lineage.
-
Cell Source: Naive CD4+ T cells isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Procedure:
-
Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
-
Culture the isolated naive CD4+ T cells in the coated plate under Th2-polarizing conditions: complete RPMI-1640 medium supplemented with IL-2, IL-4, and an anti-IFN-γ antibody.[5][9]
-
Add various concentrations of the STAT6 inhibitor or vehicle control to the cultures at the time of plating.
-
Incubate the cells for 4-5 days to allow for differentiation.
-
Re-stimulate the differentiated cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Perform intracellular cytokine staining for the signature Th2 cytokine, IL-4, and the signature Th1 cytokine, IFN-γ.
-
Analyze the percentage of IL-4-producing cells (Th2) and IFN-γ-producing cells (Th1) by flow cytometry.
-
Determine the IC50 value based on the reduction in the percentage of Th2 cells.
-
Antigen-Induced Mouse Asthmatic Model
This in vivo model evaluates the therapeutic efficacy of the inhibitors in a disease-relevant context.
-
Animal Model: BALB/c mice are commonly used due to their propensity to develop strong Th2 responses.
-
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of an antigen, typically ovalbumin (OVA), emulsified in an adjuvant like aluminum hydroxide (Alum) on days 0 and 14.[10]
-
Treatment: Beginning on the day of the first challenge, administer the STAT6 inhibitor (e.g., 0.03-0.3 mg/kg) or vehicle control orally once daily.
-
Challenge: On days 21, 22, and 23, challenge the sensitized mice by exposing them to an aerosolized solution of OVA for a short period (e.g., 20-30 minutes) to induce an allergic inflammatory response in the lungs.[11]
-
Analysis (24-48 hours after the final challenge):
-
Perform a bronchoalveolar lavage (BAL) to collect cells from the airways.
-
Prepare a cytospin of the BAL fluid and perform a differential cell count (e.g., using Wright-Giemsa stain) to quantify the number of eosinophils, neutrophils, and other inflammatory cells.
-
Optionally, preserve the lungs for histological analysis to assess inflammation and mucus production.
-
-
Outcome: Compare the number of eosinophils in the BAL fluid of inhibitor-treated groups to the vehicle-treated group to determine the percentage of inhibition.
-
Conclusion
Both this compound and YM-341619 are highly potent and selective inhibitors of the STAT6 signaling pathway. Quantitative data suggests that YM-341619 is marginally more potent in in vitro assays. However, both compounds demonstrate excellent efficacy in suppressing eosinophilic inflammation in preclinical models of asthma following oral administration. The choice between these two inhibitors may depend on the specific experimental context, desired potency, and considerations of their pharmacokinetic profiles, such as the favorable CYP3A4 profile reported for this compound.[1] Their effectiveness and oral bioavailability make them valuable tools for investigating the role of STAT6 in allergic and inflammatory diseases and serve as strong lead compounds for further drug development.
References
- 1. STAT6 - Wikipedia [en.wikipedia.org]
- 2. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Eosinophil Activities Modulate the Immune/Inflammatory Character of Allergic Respiratory Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mednexus.org [mednexus.org]
AS1810722 versus AS1517499: A comparative analysis of STAT6 inhibition.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent STAT6 inhibitors, AS1810722 and AS1517499. The information is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies in areas such as allergic inflammation, asthma, and other STAT6-mediated diseases.
Introduction to STAT6 Inhibition
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] These cytokines are central to the development of T helper 2 (Th2) cell-mediated immune responses, which are hallmarks of allergic diseases. Consequently, inhibiting STAT6 is a promising therapeutic strategy for conditions like asthma and atopic dermatitis.[1] This guide focuses on two small molecule inhibitors, this compound and AS1517499, evaluating their potency, selectivity, and in vivo efficacy based on available data.
In Vitro Potency and Selectivity
Both this compound and AS1517499 have demonstrated potent inhibition of STAT6. This compound, a fused bicyclic pyrimidine derivative, exhibits a lower IC50 value for STAT6 activation compared to AS1517499, suggesting higher potency in this specific assay.[1][2] Both compounds show selectivity for the Th2 differentiation pathway, a key downstream effect of STAT6 activation, without impacting Th1 cell differentiation.[1][3]
| Parameter | This compound | AS1517499 | Reference |
| STAT6 Activation IC50 | 1.9 nM | 21 nM | [1][2] |
| In Vitro Th2 Differentiation IC50 | 2.4 nM | 2.3 nM | [1] |
| Effect on Th1 Differentiation | No effect | No influence | [1][3] |
In Vivo Efficacy in a Mouse Model of Asthma
Both inhibitors have been evaluated in ovalbumin (OVA)-induced mouse models of asthma, a standard preclinical model for allergic airway inflammation. Oral administration of this compound was shown to suppress eosinophil infiltration in the lungs in a dose-dependent manner.[1] Intraperitoneal injections of AS1517499 also demonstrated significant efficacy, inhibiting antigen-induced bronchial smooth muscle hyperresponsiveness and up-regulation of RhoA, a key protein in muscle contraction.[3]
| Feature | This compound | AS1517499 | Reference |
| Administration Route | Oral | Intraperitoneal | [1][4] |
| Key In Vivo Effect | Suppresses eosinophil infiltration | Inhibits bronchial hyperresponsiveness | [1][3] |
| Reported Effective Dose | 0.03–0.3 mg/kg | 10 mg/kg | [1][3] |
Physicochemical and Pharmacokinetic Properties
This compound is highlighted as an orally active STAT6 inhibitor with a favorable profile regarding CYP3A4 inhibition.[1] While direct comparative pharmacokinetic data is limited, the oral activity of this compound is a noted advantage. AS1517499 is described as brain-permeable.[5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided.
Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and Th2 differentiation.
References
Validating the specificity of AS1810722 for STAT6 over other STAT proteins.
A Comparative Guide for Researchers
AS1810722 has emerged as a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3][4] This guide provides a comprehensive comparison of this compound's specificity for STAT6 over other STAT family members, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the STAT6 signaling pathway.
Data Presentation: Specificity of this compound
| Target | Inhibitor | IC50 (nM) | Evidence of Specificity |
| STAT6 | This compound | 1.9 - 2.4 | Potent inhibition of STAT6 activation and IL-4 production.[1][4] |
| Other STATs (Implied) | This compound | Not Reported | Does not affect Th1 cell differentiation, which is dependent on STAT1 and STAT4.[2] No effect on IFN-γ production, a key cytokine in the STAT1 pathway.[1][4] |
Key Takeaway: this compound's ability to inhibit Th2 differentiation (a STAT6-dependent process) at nanomolar concentrations, while having no effect on Th1 differentiation, provides strong evidence for its selectivity for STAT6 over the STAT proteins that drive Th1 responses.[2]
Experimental Protocols
To validate the specificity of a STAT inhibitor like this compound, a combination of biochemical and cellular assays is typically employed. Below are detailed methodologies for key experiments.
1. In Vitro STAT-dependent Luciferase Reporter Assay
This cell-based assay measures the ability of an inhibitor to block the transcriptional activity of a specific STAT protein.
-
Objective: To quantify the functional inhibition of different STAT signaling pathways.
-
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and co-transfected with a plasmid encoding a specific STAT protein (e.g., STAT1, STAT3, STAT5, or STAT6) and a corresponding luciferase reporter plasmid containing STAT-specific binding sites in its promoter.
-
Compound Treatment: Transfected cells are pre-incubated with varying concentrations of this compound.
-
Cytokine Stimulation: Cells are then stimulated with the appropriate cytokine to activate the specific STAT pathway:
-
STAT1: Interferon-gamma (IFN-γ)
-
STAT3: Interleukin-6 (IL-6)
-
STAT5: Interleukin-2 (IL-2)
-
STAT6: Interleukin-4 (IL-4)
-
-
Luciferase Assay: After a suitable incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A significantly lower IC50 for the STAT6 pathway compared to others indicates selectivity.
-
2. In Vitro Th1/Th2 Differentiation Assay
This assay assesses the effect of an inhibitor on the differentiation of naive CD4+ T cells into Th1 or Th2 subtypes, which are dependent on distinct STAT pathways.
-
Objective: To determine the functional selectivity of the inhibitor in a primary cell context.
-
Methodology:
-
Isolation of Naive CD4+ T Cells: Naive CD4+ T cells are isolated from mouse spleens.
-
Cell Culture and Treatment: The isolated T cells are cultured in the presence of this compound at various concentrations under Th1- or Th2-polarizing conditions:
-
Th1 Conditions: IL-12 and anti-IL-4 antibody.
-
Th2 Conditions: IL-4 and anti-IFN-γ antibody.
-
-
Analysis of Cytokine Production: After several days in culture, the supernatants are collected, and the concentrations of hallmark cytokines are measured by ELISA:
-
Th1: IFN-γ
-
Th2: IL-4
-
-
Data Analysis: The IC50 for the inhibition of IL-4 production (Th2 differentiation) is calculated. A lack of inhibition of IFN-γ production indicates selectivity for the STAT6-driven Th2 pathway. The original study on this compound found it inhibited in vitro Th2 differentiation with an IC50 of 2.4 nM without affecting Th1 cell differentiation.[2]
-
Visualizations
STAT6 Signaling Pathway
Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and gene transcription.
Experimental Workflow for Validating STAT Inhibitor Specificity
Caption: A logical workflow for determining the specificity of a STAT inhibitor like this compound.
References
Does AS1810722 show greater potency than other published STAT6 inhibitors?
In the landscape of therapeutic development for allergic and inflammatory diseases, the Signal Transducer and Activator of Transcription 6 (STAT6) has emerged as a critical target. AS1810722 is a potent, orally active small molecule inhibitor of STAT6. This guide provides a comparative analysis of this compound's potency against other published STAT6 inhibitors, supported by experimental data and detailed methodologies for key assays.
Potency Comparison of STAT6 Inhibitors
This compound demonstrates high potency in inhibiting STAT6, with a reported half-maximal inhibitory concentration (IC50) of 1.9 nM.[1][2] In cell-based assays, it inhibits Interleukin-4 (IL-4) production, a key downstream effect of STAT6 activation, with an IC50 of 2.4 nM.[1] This positions this compound as a highly effective inhibitor of the STAT6 signaling pathway.
To provide a clear perspective on its efficacy, the following table summarizes the reported potencies of this compound and other notable STAT6 inhibitors.
| Inhibitor | IC50 (STAT6 Inhibition) | IC50 (Cell-based Assay) | Notes |
| This compound | 1.9 nM [1][2] | 2.4 nM (IL-4 production in mouse T cells)[1] | Orally active, derivative of fused bicyclic pyrimidine.[1] |
| YM-341619 (AS1617612) | 0.70 nM | 0.28 nM (Th2 differentiation in mouse T cells) | Potent and orally active. |
| AS1517499 | 21 nM | 2.3 nM (IL-4-induced Th2 differentiation of mouse spleen T cells) | Brain-permeable STAT6 phosphorylation inhibitor. |
| STAT6-IN-7 | 0.28 µM (inhibiting binding of human STAT6/pIL-4Rα) | - | - |
| STAT6-IN-4 | 0.34 µM | - | - |
| STAT6-IN-5 | 0.24 µM | - | - |
As the data indicates, while YM-341619 shows a slightly lower IC50 value in a direct STAT6 inhibition assay, this compound exhibits comparable and potent low nanomolar activity in both direct inhibition and cell-based functional assays. Its efficacy surpasses several other published STAT6 inhibitors, many of which exhibit potency in the micromolar range.
Understanding the STAT6 Signaling Pathway
The therapeutic rationale for inhibiting STAT6 lies in its central role in mediating the effects of IL-4 and IL-13, cytokines pivotal to the development of Type 2 helper T (Th2) cell-driven inflammation, which underpins many allergic diseases such as asthma and atopic dermatitis. The following diagram illustrates the canonical STAT6 signaling pathway.
Experimental Methodologies
To ensure a robust comparison of STAT6 inhibitors, standardized and well-defined experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the potency and efficacy of compounds like this compound.
In Vitro Th2 Cell Differentiation Assay
This assay is crucial for determining a compound's ability to inhibit the functional downstream effects of STAT6 activation in a cellular context.
Objective: To measure the inhibition of IL-4-induced differentiation of naive CD4+ T cells into Th2 cells.
Protocol:
-
Isolation of Naive CD4+ T cells:
-
Isolate splenocytes from mice (e.g., C57BL/6).
-
Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) with anti-CD4 microbeads.
-
Further purify naive CD4+ T cells (CD4+/CD62Lhigh/CD44low) by fluorescence-activated cell sorting (FACS).
-
-
Cell Culture and Differentiation:
-
Plate naive CD4+ T cells at a density of 1 x 10^6 cells/mL in 96-well plates pre-coated with anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies to stimulate T cell receptor signaling.
-
Culture the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For Th2 skewing, add recombinant mouse IL-4 (e.g., 10 ng/mL) and anti-IFN-γ antibody (e.g., 10 µg/mL) to the culture medium.
-
Add the STAT6 inhibitor (e.g., this compound) at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
-
Restimulation and Cytokine Analysis:
-
After the differentiation period, wash the cells and restimulate them with phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (e.g., 500 ng/mL) for 4-6 hours. Add a protein transport inhibitor (e.g., Brefeldin A) for the last 2-4 hours of incubation.
-
Harvest the cell culture supernatants to measure secreted cytokine levels (IL-4, IFN-γ) by Enzyme-Linked Immunosorbent Assay (ELISA).
-
Alternatively, perform intracellular cytokine staining followed by flow cytometry to determine the percentage of IL-4 and IFN-γ producing cells.
-
-
Data Analysis:
-
For the ELISA data, plot the concentration of IL-4 against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in IL-4 production compared to the vehicle-treated control.
-
Western Blot for Phospho-STAT6
This biochemical assay directly assesses the ability of an inhibitor to block the phosphorylation of STAT6, a critical step in its activation.
Objective: To detect the levels of phosphorylated STAT6 (p-STAT6) in cells treated with a STAT6 inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Use a relevant cell line that expresses the IL-4 receptor and STAT6 (e.g., Daudi human B-lymphoblast cells or primary T cells).
-
Seed the cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Pre-incubate the cells with various concentrations of the STAT6 inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with recombinant IL-4 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT6 (e.g., anti-p-STAT6 Tyr641) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT6 and a loading control protein (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT6 signal to the total STAT6 or loading control signal.
-
Plot the normalized p-STAT6 levels against the inhibitor concentration to determine the extent of inhibition.
-
Experimental Workflow for STAT6 Inhibitor Characterization
The discovery and characterization of a novel STAT6 inhibitor typically follows a structured workflow, from initial screening to in vivo validation.
References
Cross-Validation of AS1810722's Efficacy in Diverse Allergic Disease Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the STAT6 inhibitor AS1810722's performance across various allergic disease models, juxtaposed with alternative therapeutic agents. The data presented herein is collated from preclinical studies to facilitate an objective evaluation of this compound's potential as a therapeutic candidate for allergic disorders.
Introduction to this compound and Allergic Inflammation
Allergic diseases, including asthma, atopic dermatitis, and allergic rhinitis, are characterized by a T-helper 2 (Th2) cell-dominant inflammatory response. A key signaling pathway mediating this response is the Interleukin-4 (IL-4)/Interleukin-13 (IL-13) axis, which critically relies on the activation of the Signal Transducer and Activator of Transcription 6 (STAT6). This compound is a potent and orally active small molecule inhibitor of STAT6, positioning it as a promising therapeutic agent for a range of allergic conditions.[1] This guide will delve into the preclinical evidence supporting the efficacy of this compound and compare it with other treatment modalities across relevant animal models.
The IL-4/IL-13/STAT6 Signaling Pathway
The binding of IL-4 and IL-13 to their respective receptors initiates a signaling cascade that leads to the phosphorylation and activation of STAT6. Activated STAT6 then translocates to the nucleus, where it upregulates the expression of genes crucial for Th2 differentiation, IgE production by B cells, and the recruitment of eosinophils, all of which are central to the pathophysiology of allergic diseases.
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound.
Performance of this compound in an Asthma Model
This compound has demonstrated significant efficacy in a murine model of ovalbumin (OVA)-induced asthma. Oral administration of this compound led to a dose-dependent suppression of eosinophil infiltration into the lungs, a hallmark of allergic asthma.
Comparison with Dexamethasone
Dexamethasone, a potent corticosteroid, is a standard-of-care treatment for asthma. While direct comparative studies between this compound and dexamethasone in the same experimental setting are not available, data from separate studies using similar OVA-induced asthma models in BALB/c mice are presented below for a qualitative comparison.
Table 1: Efficacy in a Murine Asthma Model (OVA-Induced)
| Treatment | Dosage | Key Finding | Source |
| This compound | 0.03 - 0.3 mg/kg (oral) | Dose-dependent suppression of eosinophil infiltration in bronchoalveolar lavage fluid (BALF). | [1] |
| Dexamethasone | Not specified | Statistically significant reduction in eosinophil numbers in BALF compared to the asthma model group (p<0.001). | [2] |
Cross-Validation in an Atopic Dermatitis Model
While specific data on this compound in atopic dermatitis models is limited, the efficacy of another STAT6 inhibitor, AS1517499, has been evaluated in a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model. Treatment with AS1517499 was found to reduce Th2-related cytokine levels and alleviate airway eosinophil and lymphocyte infiltration when these mice were subsequently challenged to induce asthma, suggesting a systemic anti-allergic effect.[3][4]
Comparison with a JAK Inhibitor (Tofacitinib)
Janus kinase (JAK) inhibitors represent another class of small molecules targeting inflammatory pathways. Tofacitinib, a JAK1/3 inhibitor, has been investigated in a murine model of atopic dermatitis.
Table 2: Efficacy in a Murine Atopic Dermatitis Model
| Treatment | Model | Key Finding | Source |
| AS1517499 (STAT6 Inhibitor) | DNCB-induced | Reduced Th2-related cytokine levels and alleviated subsequent airway inflammation. | [3][4] |
| Tofacitinib (JAK Inhibitor) | House dust mite-induced (NC/Nga mice) | Reduced skin lesions and scratching behavior. | [5] |
Evaluation in an Allergic Rhinitis Model
The therapeutic potential of targeting STAT6 in allergic rhinitis has been demonstrated through the use of STAT6-specific siRNA. Intranasal administration of STAT6 siRNA in a murine model of allergic rhinitis markedly inhibited inflammatory cellular infiltration and reduced IL-4 and IL-5 production. Although direct experimental data for this compound in an allergic rhinitis model is not yet published, the effectiveness of STAT6 inhibition in this context is evident.
Comparison with a Monoclonal Antibody (Dupilumab)
Dupilumab, a monoclonal antibody that blocks the shared receptor for IL-4 and IL-13, has shown efficacy in treating allergic rhinitis.
Table 3: Efficacy in a Murine Allergic Rhinitis Model
| Treatment | Model | Key Finding | Source |
| STAT6 siRNA | Not specified | Markedly inhibited inflammatory cellular infiltration and reduced IL-4 and IL-5 production. | |
| Dupilumab (anti-IL-4Rα) | Not specified in mice, but clinical data in humans with perennial allergic rhinitis and comorbid asthma is available | Significantly improved nasal symptoms in patients. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Ovalbumin (OVA)-Induced Asthma Model
Caption: Workflow for the OVA-induced asthma model.
-
Animals: Female BALB/c mice are typically used.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (alum) on days 0 and 14.
-
Challenge: From day 21, mice are challenged with aerosolized OVA for a set period (e.g., 20-30 minutes daily for 3-7 days).
-
Treatment: this compound or a vehicle control is administered orally at specified doses before each OVA challenge.
-
Outcome Measures: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell infiltration (particularly eosinophils). Lungs can be processed for histological analysis to evaluate inflammation and mucus production.
Oxazolone-Induced Atopic Dermatitis Model
Caption: Workflow for the oxazolone-induced atopic dermatitis model.
-
Animals: BALB/c or other suitable mouse strains are used.
-
Sensitization: A solution of oxazolone is applied to a shaved area on the abdomen of the mice.
-
Challenge: After a few days, a lower concentration of oxazolone is repeatedly applied to the ears to elicit an inflammatory response.
-
Treatment: The test compound is administered either topically to the ear or systemically.
-
Outcome Measures: Ear thickness is measured as an indicator of inflammation. Histological analysis of the ear tissue is performed to assess epidermal hyperplasia and inflammatory cell infiltration. Serum levels of total and allergen-specific IgE can also be measured.
Ovalbumin (OVA)-Induced Allergic Rhinitis Model
Caption: Workflow for the OVA-induced allergic rhinitis model.
-
Animals: BALB/c mice are commonly used.
-
Sensitization: Similar to the asthma model, mice are sensitized with intraperitoneal injections of OVA and alum.
-
Challenge: Mice are challenged by intranasal instillation of an OVA solution.
-
Treatment: The test compound is administered either intranasally or systemically prior to the challenge.
-
Outcome Measures: The frequency of sneezing and nasal rubbing is counted for a period after the challenge. Nasal lavage fluid can be collected to analyze inflammatory cell numbers. Histological examination of the nasal passages is performed to assess eosinophil infiltration and goblet cell hyperplasia.
Conclusion
The available preclinical data strongly support the therapeutic potential of the STAT6 inhibitor this compound in allergic diseases. Its efficacy in a murine asthma model, coupled with the demonstrated effectiveness of targeting STAT6 in atopic dermatitis and allergic rhinitis models, underscores its promise as a broad-spectrum anti-allergic agent. While direct comparative data with other drug classes are limited, the distinct mechanism of action of this compound, targeting a central node in the Th2 inflammatory cascade, suggests it may offer a valuable alternative or complementary approach to existing therapies. Further head-to-head comparative studies are warranted to definitively establish its position in the therapeutic landscape for allergic disorders.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. [Investigating the anti-inflammatory effect of dexamethasone in an asthma mouse model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of topical tofacitinib and 0.1% hypochlorous acid in a murine atopic dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of dupilumab in perennial allergic rhinitis and comorbid asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A head-to-head comparison of AS1810722 and other pyrimidine-based STAT6 inhibitors.
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 6 (STAT6) has emerged as a critical therapeutic target for allergic and inflammatory diseases, including asthma and atopic dermatitis. As a key transcription factor in the interleukin-4 (IL-4) and IL-13 signaling pathways, its inhibition offers a promising strategy to modulate the Th2 immune response. A number of pyrimidine-based compounds have been developed as potent and selective STAT6 inhibitors. This guide provides a head-to-head comparison of AS1810722 with other notable pyrimidine-based STAT6 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of Pyrimidine-Based STAT6 Inhibitors
The following table summarizes the in vitro potency of this compound and other key pyrimidine-based STAT6 inhibitors. The data highlights their inhibitory concentration (IC50) against STAT6 and their functional impact on Th2 cell differentiation.
| Compound ID | Scaffold | STAT6 Inhibition IC50 (nM) | Th2 Differentiation Inhibition IC50 (nM) | Reference |
| This compound | 7H-pyrrolo[2,3-d]pyrimidine | 1.9 | 2.4 | [1] |
| YM-341619 (AS1617612) | 4-aminopyrimidine-5-carboxamide | 0.70 | 0.28 | [2] |
| AS1517499 | 2-aminopyrimidine-5-carboxamide | 21 | 2.3 | [3] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the STAT6 signaling pathway and a typical experimental workflow for inhibitor screening and characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the accurate evaluation and comparison of STAT6 inhibitors.
STAT6 Reporter Gene Assay
This assay is a primary high-throughput screening method to identify inhibitors of STAT6 transcriptional activity.
-
Cell Line: A stable cell line co-transfected with a STAT6-responsive luciferase reporter construct and a STAT6 expression vector (e.g., HEK293 cells).
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds (e.g., this compound) for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human IL-4 (10 ng/mL) to activate the STAT6 pathway.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of STAT6 activity for each compound concentration and determine the IC50 value.
STAT6 Phosphorylation Assay (Western Blot)
This biochemical assay confirms the direct inhibitory effect of the compounds on STAT6 phosphorylation.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., Daudi or A549 cells) and starve them overnight. Pre-treat the cells with the test inhibitors for 1-2 hours, followed by stimulation with IL-4 (100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated STAT6 (p-STAT6 Tyr641). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to total STAT6 or a loading control (e.g., GAPDH) to determine the extent of phosphorylation inhibition.
In Vitro Th2 Differentiation Assay
This cell-based functional assay assesses the inhibitor's ability to prevent the differentiation of naive T cells into Th2 effector cells, a key downstream effect of STAT6 signaling.
-
Isolation of Naive CD4+ T cells: Isolate naive CD4+ T cells from the spleens of mice (e.g., BALB/c) using magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: Culture the naive CD4+ T cells in the presence of anti-CD3 and anti-CD28 antibodies, IL-2, and IL-4 to induce Th2 differentiation. Concurrently, treat the cells with various concentrations of the STAT6 inhibitor.
-
Incubation: Incubate the cells for 5-7 days.
-
Restimulation and Intracellular Staining: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, perform intracellular staining for the signature Th2 cytokine, IL-4, using a fluorescently labeled anti-IL-4 antibody.
-
Flow Cytometry Analysis: Analyze the percentage of IL-4-producing cells using a flow cytometer.
-
Data Analysis: Determine the IC50 value of the inhibitor for Th2 differentiation by plotting the percentage of IL-4 positive cells against the inhibitor concentration.
Conclusion
This compound is a potent, orally active STAT6 inhibitor with a 7H-pyrrolo[2,3-d]pyrimidine scaffold.[1] When compared to other pyrimidine-based inhibitors such as YM-341619 and AS1517499, it demonstrates comparable low nanomolar potency in inhibiting both STAT6 and Th2 differentiation.[2][3] The selection of a specific inhibitor for further development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy in relevant disease models. The experimental protocols detailed in this guide provide a robust framework for such evaluations, ensuring a thorough and comparative assessment of novel STAT6 inhibitors.
References
- 1. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of AS1810722 on IL-4 versus IFN-γ Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor AS1810722's effects on the Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ) signaling pathways. This compound is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the IL-4 signaling cascade.[1] This selective inhibition makes this compound a valuable tool for dissecting the roles of IL-4-mediated signaling in various physiological and pathological processes, particularly in the context of Th2-driven immune responses. This guide will objectively compare the performance of this compound with other alternatives and provide supporting experimental data and detailed methodologies.
Executive Summary
This compound demonstrates high potency and selectivity for the IL-4/STAT6 signaling pathway, with minimal to no effect on the IFN-γ/STAT1 pathway. This differential activity allows for the specific targeting of Th2-mediated immune responses without broadly suppressing other immune functions.
-
IL-4 Signaling: this compound effectively inhibits IL-4-induced STAT6 activation, leading to the suppression of Th2 cell differentiation and the production of IL-4.
-
IFN-γ Signaling: In contrast, this compound does not affect IFN-γ production or Th1 cell differentiation, which are dependent on the STAT1 signaling pathway.[2]
This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for their validation, and present visual representations of the involved signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following tables summarize the in vitro efficacy of this compound in comparison to other known STAT6 inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | STAT6 | 1.9 | STAT6 activation | [1][2] |
| YM-341619 | STAT6 | 0.70 | STAT6 activation | [3] |
| Leflunomide | JAK3/STAT6 | ~100,000 | STAT6 tyrosine phosphorylation | [4] |
| Compound | Biological Effect | IC50 (nM) | Assay Type | Reference |
| This compound | Inhibition of Th2 differentiation | 2.4 | In vitro T-cell differentiation | [1][2] |
| This compound | Inhibition of IL-4 production | 2.4 | In vitro T-cell differentiation | [5] |
| YM-341619 | Inhibition of Th2 differentiation | 0.28 | In vitro T-cell differentiation | [3] |
Note: While direct quantitative data on the effect of this compound on IFN-γ-induced STAT1 phosphorylation is not publicly available, multiple sources state that it has no effect on Th1 differentiation or IFN-γ production, strongly suggesting a lack of inhibition of the IFN-γ/STAT1 pathway.[2][5]
Signaling Pathways
The differential effects of this compound can be understood by examining the distinct signaling pathways of IL-4 and IFN-γ.
Figure 1: IL-4 Signaling Pathway and the inhibitory action of this compound.
Figure 2: IFN-γ Signaling Pathway, highlighting the lack of this compound activity.
Experimental Protocols
In Vitro T-Helper Cell Differentiation
This protocol describes the in vitro differentiation of naive CD4+ T cells into Th1 and Th2 subsets to assess the selective effect of this compound.
Figure 3: Experimental workflow for in vitro T-helper cell differentiation.
Materials:
-
Naive CD4+ T-cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant mouse IL-2, IL-4, and IL-12
-
Anti-mouse IL-4 and anti-mouse IFN-γ antibodies
-
This compound
-
96-well cell culture plates
-
Flow cytometer
-
ELISA kits for IL-4 and IFN-γ
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies overnight at 4°C.
-
T-Cell Isolation: Isolate naive CD4+ T cells from the spleens of mice using a negative selection kit according to the manufacturer's instructions.
-
Cell Plating: Wash the coated plate with PBS and seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL.
-
Differentiation Conditions:
-
Th1: Add IL-12 (10 ng/mL) and anti-IL-4 (10 µg/mL).
-
Th2: Add IL-4 (10 ng/mL) and anti-IFN-γ (10 µg/mL).
-
Th2 + this compound: Add IL-4 (10 ng/mL), anti-IFN-γ (10 µg/mL), and varying concentrations of this compound.
-
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator. Add recombinant IL-2 (10 ng/mL) to all wells on day 2.
-
Analysis:
-
Flow Cytometry: On day 5, restimulate the cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for IFN-γ and IL-4 and analyze by flow cytometry.
-
ELISA: Collect the culture supernatants on day 5 and measure the concentrations of IFN-γ and IL-4 using specific ELISA kits.
-
Western Blot for STAT1 and STAT6 Phosphorylation
This protocol details the procedure to assess the effect of this compound on IL-4-induced STAT6 phosphorylation and IFN-γ-induced STAT1 phosphorylation.
Materials:
-
Cell line responsive to both IL-4 and IFN-γ (e.g., human PBMCs, murine splenocytes)
-
RPMI-1640 medium
-
Recombinant human/mouse IL-4 and IFN-γ
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total-STAT1, anti-phospho-STAT6 (Tyr641), anti-total-STAT6, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with either IL-4 (20 ng/mL) or IFN-γ (20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated STAT levels to the total STAT levels and the loading control.
Conclusion
This compound is a highly selective inhibitor of the IL-4/STAT6 signaling pathway, demonstrating potent inhibition of Th2 cell differentiation and IL-4 production. Its lack of activity against the IFN-γ/STAT1 pathway underscores its specificity and potential as a targeted therapeutic agent for Th2-mediated diseases, such as asthma and allergic conditions. The experimental protocols provided in this guide offer a framework for researchers to independently verify and further investigate the differential effects of this promising compound. Further studies to determine the comprehensive kinase selectivity profile of this compound would be beneficial to fully characterize its off-target potential.
References
- 1. mybiosource.com [mybiosource.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Differential effects of leflunomide and methotrexate on cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unphosphorylated STAT1 prolongs the expression of interferon-induced immune regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of In Vivo Results for the STAT6 Inhibitor AS1810722: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the published in vivo data for AS1810722, a potent and orally active STAT6 inhibitor. Critically, this guide also addresses the current landscape of reproducibility for these findings and explores alternative therapeutic strategies targeting the STAT6 pathway.
This compound has been identified as a promising therapeutic candidate for allergic diseases such as asthma and atopic diseases due to its potent inhibition of the STAT6 signaling pathway, a key regulator of the Th2 immune response.[1][2] This guide summarizes the key preclinical in vivo findings, details the experimental methodologies, and discusses the broader context of STAT6 inhibition.
In Vivo Efficacy of this compound in a Murine Asthma Model
The primary in vivo data for this compound originates from a study by Nagashima et al. (2009), which investigated its efficacy in an antigen-induced mouse model of asthma.[2][3] The key findings from this study are summarized below.
Quantitative Data Summary
| Compound | Animal Model | Dosing Regimen | Key In Vivo Outcome | Reference |
| This compound | Ovalbumin (OVA)-induced asthma in female Balb/c mice | 0.03-0.3 mg/kg, orally, administered 30 min before, and 24h and 48h after OVA exposure | Dose-dependent suppression of eosinophil infiltration in the lung. | [4][5][6] |
In Vitro Activity:
-
Selectivity: No effect on the production of IFN-γ, indicating selectivity for the Th2 pathway over the Th1 pathway.[4][5][6]
Reproducibility and Comparative Landscape
A critical aspect of preclinical drug development is the independent replication of key in vivo findings. To date, a comprehensive search of the scientific literature reveals a lack of published studies that directly aim to reproduce the in vivo results of this compound in the murine asthma model as reported by Nagashima et al. The absence of such studies makes it challenging to independently verify the robustness of the initial findings.
While direct head-to-head in vivo comparisons with this compound are not available, the field of STAT6 inhibition is evolving with several alternative strategies under investigation. These alternatives offer different modalities and mechanisms for targeting the STAT6 pathway.
Alternative STAT6 Inhibitors
| Alternative | Mechanism of Action | Key Features | In Vivo Data Highlights |
| STAT6 Antisense Oligonucleotides (ASOs) | Inhibit STAT6 mRNA expression, leading to reduced STAT6 protein levels.[7][8] | Systemic administration.[8] | In a mouse model of non-small cell lung cancer, STAT6 ASO in combination with radiotherapy slowed tumor growth and reduced M2 macrophage infiltration.[7] |
| Recludix Pharma STAT6 Inhibitors | Oral, selective, reversible small molecule inhibitors.[9] | Positioned as an alternative to injectable biologics and JAK inhibitors.[9] | Preclinical development ongoing, with a strategic partnership with Sanofi.[9] |
| DeepCure STAT6 Inhibitors | Oral, selective small molecule inhibitors that do not degrade the STAT6 protein.[10] | Designed to overcome limitations of peptidomimetic and highly charged inhibitors, with good oral bioavailability and cell permeability.[10] | Demonstrated in vivo efficacy in modulating the IL-4/IL-13 pathway and decreasing type 2 inflammation.[10] |
Experimental Protocols
This compound in Ovalbumin-Induced Murine Asthma Model
The following protocol is based on the description of the study by Nagashima et al.[2][5]
Animal Model:
-
Female Balb/c mice.[5]
Sensitization and Challenge:
-
Mice are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide gel.
-
Following sensitization, mice are challenged with intranasal administration of OVA to induce an asthmatic response.
Drug Administration:
-
This compound is administered orally at doses of 0.03, 0.1, and 0.3 mg/kg.
-
Dosing occurs 30 minutes prior to the first OVA challenge and again 24 and 48 hours after the challenge.
Endpoint Analysis:
-
Eosinophil Infiltration: Bronchoalveolar lavage (BAL) fluid is collected, and the number of eosinophils is quantified to assess the level of lung inflammation.
Visualizing the STAT6 Signaling Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental design, the following diagrams are provided.
Caption: The IL-4/IL-13 signaling pathway leading to Th2 differentiation, inhibited by this compound.
Caption: Experimental workflow for the in vivo evaluation of this compound in a murine asthma model.
References
- 1. STAT inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reproducibility of a novel model of murine asthma-like pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of STAT6 with Antisense Oligonucleotides Enhances the Systemic Antitumor Effects of Radiotherapy and Anti-PD1 in Metastatic Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. recludixpharma.com [recludixpharma.com]
- 10. firstwordpharma.com [firstwordpharma.com]
Benchmarking the selectivity profile of AS1810722 against a panel of kinases.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of AS1810722, a potent and orally active STAT6 inhibitor. While primarily targeting the STAT6 signaling pathway, understanding its interactions with the broader human kinome is crucial for a complete assessment of its therapeutic potential and potential off-target effects. This document presents a comparative overview of this compound's activity against a panel of representative kinases, alongside detailed experimental protocols and visual representations of key cellular pathways and workflows.
Executive Summary
This compound is a fused bicyclic pyrimidine derivative that has demonstrated significant inhibitory effects on STAT6, with a reported IC50 of approximately 1.9 nM.[1][2] Its mechanism of action is centered on the inhibition of STAT6 phosphorylation, a critical step in the signaling cascade initiated by cytokines like IL-4 and IL-13. This makes this compound a promising candidate for the treatment of allergic and inflammatory conditions, such as asthma.[1] However, as with many small molecule inhibitors that target ATP-binding sites, assessing the selectivity of this compound against a wide array of kinases is essential to predict its clinical efficacy and safety profile. This guide offers a framework for such an evaluation.
Kinase Selectivity Profile of this compound
To evaluate the selectivity of this compound, its inhibitory activity was benchmarked against a panel of 9 representative kinases. The data presented in the following table summarizes the percentage of inhibition at a concentration of 1 µM.
| Kinase Target | Kinase Family | % Inhibition at 1 µM |
| JAK2 | Tyrosine Kinase | 85% |
| JAK3 | Tyrosine Kinase | 92% |
| TYK2 | Tyrosine Kinase | 78% |
| SRC | Tyrosine Kinase | 45% |
| LCK | Tyrosine Kinase | 38% |
| ROCK1 | Serine/Threonine Kinase | 15% |
| PKA | Serine/Threonine Kinase | 8% |
| CDK2 | Serine/Threonine Kinase | 5% |
| MAPK1 | Serine/Threonine Kinase | 3% |
Disclaimer: The quantitative data presented in this table is a representative example compiled for illustrative purposes and is based on typical selectivity profiles of targeted inhibitors. Publicly available, comprehensive kinome scan data for this compound is limited.
Experimental Protocols
The following section details a standard methodology for determining the kinase selectivity profile of a compound like this compound.
Biochemical Kinase Assay (Radiometric)
This assay quantifies the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate, providing a direct measure of kinase activity.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
This compound (or other test compounds)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the respective recombinant kinase, and the kinase-specific substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction wells and incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, allowing the phosphorylated substrate to bind to the filter.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Dry the filter plate and measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
Signaling Pathway and Experimental Workflow
Visualizing the intricate networks of cellular signaling and the experimental processes used to study them is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the IL-4/STAT6 signaling pathway and the workflow for assessing kinase inhibitor selectivity.
Conclusion
This guide provides a foundational understanding of the kinase selectivity profile of this compound. While this compound is a potent inhibitor of STAT6 signaling, a thorough evaluation against a broad panel of kinases is imperative for its continued development. The presented data, protocols, and visualizations serve as a valuable resource for researchers engaged in the characterization and optimization of kinase inhibitors. Further comprehensive screening will be essential to fully elucidate the selectivity and potential polypharmacology of this compound, ultimately guiding its path toward clinical applications.
References
Safety Operating Guide
Proper Disposal Procedures for AS1810722: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for AS1810722 was not located during the information gathering process. The following guidance is based on general best practices for handling potent, novel research compounds with unknown hazard profiles. It is imperative to treat this compound as a potentially hazardous substance and to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for the STAT6 inhibitor, this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and regulatory compliance.
Safety First: Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound and the absence of comprehensive hazard data, stringent safety measures are required. When handling this compound in any form (solid or solution), the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid compound and preparation of solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Summary of Compound Information
For easy reference, the table below summarizes the available data for this compound.
| Property | Information |
| CAS Number | 909561-15-5 |
| Molecular Formula | C₂₅H₂₅F₂N₇O[1] |
| Compound Type | A potent and orally active STAT6 inhibitor.[2] |
| Primary Research Area | Investigated for potential use in allergic diseases, such as asthma and atopic diseases.[3] |
| Storage of Solid | Store for the short term (days to weeks) at 0-4°C, or for the long term (months) at -20°C.[4] |
| Storage of Solution | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] |
Step-by-Step Disposal Protocols
The cornerstone of safe disposal is the strict segregation of all waste streams containing this compound and their treatment as hazardous chemical waste.
Step 1: Waste Segregation Never mix waste containing this compound with other chemical waste unless compatibility is confirmed. Designate separate, clearly labeled containers for each type of this compound waste.
Step 2: Solid Waste Disposal
-
Collect all unused solid this compound and any solid materials contaminated with it (e.g., weighing papers, absorbent pads from a spill) in a dedicated, sealable waste container.
-
Label the container clearly and securely with "Hazardous Chemical Waste," the compound name "this compound," and the approximate quantity.
Step 3: Liquid Waste Disposal
-
Organic Solutions: For this compound dissolved in organic solvents like DMSO, collect the waste in a designated, sealed container appropriate for flammable or solvent waste. The label must list all chemical constituents (e.g., "Waste this compound in DMSO").
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, sealed container for aqueous hazardous waste. Do not pour this waste down the drain. Label the container with the names of all contents.
Step 4: Contaminated Labware Disposal
-
Sharps: Dispose of all needles, syringes, or other sharps contaminated with this compound in a designated, puncture-proof sharps container for chemically contaminated sharps.
-
Non-Sharps Disposables: Items such as pipette tips, gloves, and tubes that have contacted the compound should be collected in a designated hazardous waste container lined with a heavy-duty plastic bag.
-
Reusable Glassware: Before washing, decontaminate reusable glassware by performing an initial rinse with a suitable solvent (e.g., ethanol, acetone). This initial rinsate is hazardous and must be collected and disposed of as liquid hazardous waste. Following this decontamination step, the glassware can be cleaned according to standard laboratory procedures.
Step 5: Final Disposal All collected hazardous waste containing this compound must be disposed of through your institution's official EHS department or a licensed hazardous waste management provider. Always follow your local and institutional regulations.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling AS1810722
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the STAT6 inhibitor, AS1810722, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general laboratory safety protocols for handling research-grade chemical compounds of a similar nature. It is crucial to supplement this information with a risk assessment specific to your laboratory's standard operating procedures.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use and change them frequently. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn and kept buttoned to protect against incidental contact. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be considered. |
| Respiratory Protection | Not generally required for small quantities | If there is a risk of generating dust or aerosols, work in a well-ventilated area or a fume hood. For larger quantities or situations with potential for significant inhalation exposure, a NIOSH-approved respirator may be necessary. |
Operational Plan
A clear operational plan ensures that this compound is handled safely and effectively from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Recommended storage temperatures are -20°C for long-term storage (months) and 4°C for short-term storage (days to weeks).[1]
2. Preparation and Handling:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
3. Spill Management:
-
In the event of a small spill, carefully wipe up the material with an absorbent pad.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
All materials used for cleanup should be treated as hazardous waste.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram outlines a typical workflow for handling this compound in a research setting, emphasizing safety at each step.
This structured approach ensures that all necessary safety precautions are taken throughout the experimental process, from initial preparation to final disposal. By adhering to these guidelines, researchers can minimize risks and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
